molecular formula C11H13FN2O B15553065 Abemaciclib Impurity 1

Abemaciclib Impurity 1

Cat. No.: B15553065
M. Wt: 208.23 g/mol
InChI Key: GWNTUYOTLVJBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abemaciclib Impurity 1 is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-ol

InChI

InChI=1S/C11H13FN2O/c1-6(2)14-7(3)13-11-9(12)4-8(15)5-10(11)14/h4-6,15H,1-3H3

InChI Key

GWNTUYOTLVJBNF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Abemaciclib Impurity 1?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of certain types of breast cancer. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth overview of Abemaciclib Impurity 1, a key process-related impurity encountered during the synthesis of Abemaciclib. Understanding the chemical structure, synthesis, and analytical characterization of this impurity is essential for robust drug development and quality control.

Chemical Structure and Identification

This compound is chemically identified as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (B1419863). It is a crucial starting material or intermediate in several synthetic routes leading to Abemaciclib.[1][2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Chemical Name 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine[4][5][6]
CAS Number 1180132-17-5[4][5][6][7]
Molecular Formula C12H20N4[5][6][7]
Molecular Weight 220.3 g/mol [5][7]

Relationship to Abemaciclib: A Synthetic Intermediate

This compound is not a degradation product but rather a key building block in the synthesis of the Abemaciclib molecule. The primary synthetic strategies for Abemaciclib involve the coupling of this pyridine-piperazine moiety with a substituted benzimidazole-pyrimidine core.

A common synthetic route involves the palladium-catalyzed Buchwald-Hartwig amination reaction between 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine and a halogenated derivative of the benzimidazole-pyrimidine core, such as 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. This reaction forms the crucial amine bridge that characterizes the final Abemaciclib structure.

Below is a diagram illustrating this key synthetic step.

G cluster_reactants Reactants cluster_product Product Impurity_1 This compound (5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine) Reaction + Impurity_1->Reaction Benzimidazole Substituted Benzimidazole-Pyrimidine (e.g., 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole) Benzimidazole->Reaction Abemaciclib Abemaciclib Reaction->Abemaciclib Buchwald-Hartwig Coupling

Synthetic relationship of this compound to Abemaciclib.

Synthesis of this compound

A patented method for the preparation of 5-((4-ethyl-piperazin-1-yl)methyl)pyridin-2-amine involves the successive reduction of the nitro and carbonyl groups of a precursor molecule, 5-(4-ethyl piperazine-1-carbonyl)-2-nitropyridine. This method is highlighted for its use of mild reaction conditions and avoidance of toxic reagents, making it suitable for industrial-scale production.

Analytical Characterization

The identification and quantification of this compound in the API are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for this purpose.

Quantitative Data

The following table summarizes the chromatographic parameters for the separation of Abemaciclib and its process-related impurities.

Table 2: HPLC Chromatographic Data

CompoundRetention Time (min)
Impurity 32.67
Abemaciclib 4.73
This compound 6.12
Impurity 29.22

Data obtained under the experimental conditions outlined in the protocol below.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Abemaciclib and Related Impurities [4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax XDB C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.2 M phosphate (B84403) buffer (pH 4.2) and methanol (B129727) in an 80:20 (v/v) ratio.

  • Mobile Phase B: 0.2 M phosphate buffer (pH 4.2) and acetonitrile (B52724) in a 30:70 (v/v) ratio.

  • Elution Mode: Isocratic, with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm.

  • Standard and Sample Preparation: Standard solutions of Abemaciclib and its impurities are prepared individually at a concentration of 1 mg/mL in methanol.

Spectroscopic Characterization

Reference standards of this compound are typically supplied with a comprehensive Certificate of Analysis, which includes data from the following analytical techniques to confirm the structure and purity:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the chemical structure by identifying the number and environment of hydrogen atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.

Signaling Pathways and Biological Activity

As an intermediate in the synthesis of Abemaciclib, Impurity 1 is not expected to have the same biological activity as the final drug product. The biological activity of Abemaciclib is attributed to its ability to inhibit CDK4 and CDK6, which are key regulators of the cell cycle. The structural components of Abemaciclib, including the moiety derived from Impurity 1, are collectively responsible for its binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing G1 cell cycle arrest.

The following diagram illustrates the simplified signaling pathway targeted by Abemaciclib.

G CyclinD Cyclin D CDK46_active Active Cyclin D-CDK4/6 Complex CyclinD->CDK46_active activates CDK46 CDK4/6 Rb Rb E2F E2F Rb->E2F releases G1S_Transition G1-S Phase Transition E2F->G1S_Transition promotes Abemaciclib Abemaciclib Abemaciclib->CDK46_active inhibits CDK46_active->Rb phosphorylates

Simplified CDK4/6 signaling pathway inhibited by Abemaciclib.

Conclusion

This compound, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a critical process intermediate in the manufacture of Abemaciclib. A thorough understanding of its chemical properties, synthesis, and analytical profile is indispensable for ensuring the quality, safety, and regulatory compliance of the final drug product. The methodologies and data presented in this guide serve as a valuable resource for professionals involved in the development, manufacturing, and analysis of Abemaciclib.

References

Abemaciclib Impurity 1 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Abemaciclib Impurity 1, a key intermediate in the synthesis of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document outlines its chemical identity, physical properties, and detailed experimental protocols for its synthesis and analysis.

Core Data Summary

This compound, chemically known as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a critical starting material in the manufacturing process of Abemaciclib. A summary of its key quantitative data is presented below.

ParameterValueReference
CAS Number 1180132-17-5[1]
Molecular Formula C12H20N4[1]
Molecular Weight 220.31 g/mol [2]
Appearance White to off-white powder[3]
Purity (by HPLC) ≥99.0%[3]
Boiling Point 362.4±37.0 °C at 760 mmHg[3]
Density 1.1±0.1 g/cm³[3]
Flash Point 173.0±26.5 °C[3]

Synthesis of this compound

The synthesis of this compound is a crucial step in the overall synthesis of Abemaciclib. A representative synthetic scheme is depicted below.

Synthesis_of_Abemaciclib_Impurity_1 reactant1 5-(Aminomethyl)pyridin-2-amine (CAS: 156973-09-0) reaction_mixture Reaction Mixture reactant1->reaction_mixture reactant2 N,N-Diethylethylamine reactant2->reaction_mixture reactant3 Potassium Carbonate reactant3->reaction_mixture solvent 1,2-Dichloroethane solvent->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup Stir at 30-35°C for 6h purification Crystallization from Methyl tert-butyl ether workup->purification Distillation & Charcoal Treatment product This compound (CAS: 1180132-17-5) purification->product Cool to 0-5°C, Filter & Dry HPLC_Analysis_Workflow start Sample Preparation hplc_system HPLC System (Zorbax XDB C18 column) start->hplc_system mobile_phase Isocratic Mobile Phase (Phosphate Buffer & Acetonitrile/Methanol) hplc_system->mobile_phase detection UV Detection (238 nm) mobile_phase->detection data_analysis Data Analysis (Retention Time, Peak Area) detection->data_analysis outcome Quantification of This compound data_analysis->outcome

References

Physicochemical Properties of Abemaciclib Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of certain types of breast cancer. As with any pharmaceutical compound, the control of impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth overview of the known physicochemical properties of Abemaciclib Impurity 1. Due to the limited publicly available experimental data for this specific impurity, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, providing a framework for researchers to conduct their own analyses.

Introduction to this compound

This compound is a process-related impurity that can arise during the synthesis of Abemaciclib. Its diligent identification and characterization are crucial for the quality control of the final drug product. The consistent identification of this compound in various pharmaceutical reference standard catalogs points to its significance in the manufacturing process of Abemaciclib.

Chemical Identity: Based on information from multiple chemical and pharmaceutical suppliers, this compound is identified as:

  • Chemical Name: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine[1][2]

  • CAS Number: 1180132-17-5[1][2][3][4]

Physicochemical Data

PropertyValueSource
Molecular Formula C₁₂H₂₀N₄[1][2][3][4]
Molecular Weight 220.31 g/mol [5]
Appearance White to off-white powder[6]
Boiling Point 362.4 ± 37.0 °C at 760 mmHg[7]
Flash Point 173.0 ± 26.5 °C[7]
Density 1.1 ± 0.1 g/cm³[6][7]
pKa Not available
LogP -0.15[7]
Solubility Not available
Melting Point Not available

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of pharmaceutical impurities. The following are generalized methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4]

Principle: An excess amount of the solid impurity is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffers of different pH) in a sealed, clear glass vial.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved impurity using a validated HPLC method with a UV detector.

  • Data Analysis: The solubility is reported in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess Impurity 1 to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter suspension B->C D Analyze supernatant by HPLC C->D G cluster_growth_factors Growth Factors cluster_cyclinD_CDK Cell Cycle Progression cluster_Rb_E2F G1/S Transition cluster_transcription S-Phase Entry GF Growth Factors CyclinD Cyclin D GF->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Binds and Inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase Promotes pRb->E2F Releases Abemaciclib Abemaciclib Abemaciclib->CDK46 Inhibits

References

Potential Degradation Pathways of Abemaciclib Leading to Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of certain types of breast cancer. The chemical stability of Abemaciclib is a key factor in ensuring its safety, efficacy, and quality. This technical guide provides an in-depth analysis of the potential degradation pathways of Abemaciclib that may lead to the formation of a key impurity, designated as Impurity 1. Understanding these pathways is crucial for the development of robust manufacturing processes, stable formulations, and accurate analytical methods.

Abemaciclib (N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine) is a complex molecule with several functional groups susceptible to degradation under various stress conditions.

Impurity 1 , identified as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine , is a known process-related impurity and potential degradant of Abemaciclib. Its formation involves the cleavage of the bond between the pyrimidine (B1678525) ring and the aminopyridine moiety of the parent molecule.

This guide will explore the conditions under which this degradation occurs, propose potential chemical mechanisms, present available quantitative data, and provide detailed experimental protocols for stress testing.

Susceptibility of Abemaciclib to Degradation

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Literature indicates that Abemaciclib is susceptible to degradation under the following conditions:

  • Acidic Conditions: Instability has been reported in acidic environments.

  • Alkaline Conditions: The drug also shows instability in alkaline media.

  • Photolytic Conditions: Exposure to UV light can lead to degradation.

Conversely, Abemaciclib has been found to be relatively stable under thermal and oxidative stress conditions.

Proposed Degradation Pathway to Impurity 1

The formation of Impurity 1 from Abemaciclib necessitates the cleavage of the C-N bond between the 2-position of the pyrimidine ring and the nitrogen atom of the 2-aminopyridine (B139424) moiety. Based on the known instability of Abemaciclib in acidic and alkaline conditions, a hydrolytic mechanism is the most probable pathway for this degradation.

Acid-Catalyzed Hydrolytic Cleavage

Under acidic conditions, the nitrogen atoms in the pyrimidine and pyridine (B92270) rings can be protonated. Protonation of the pyrimidine ring would make the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. The proposed mechanism involves the following steps:

  • Protonation of a nitrogen atom in the pyrimidine ring.

  • Nucleophilic attack of a water molecule on the C2 carbon of the pyrimidine ring.

  • Formation of a tetrahedral intermediate.

  • Subsequent bond cleavage and rearrangement to release the more stable amine, Impurity 1, and a pyrimidine-containing byproduct.

Base-Catalyzed Hydrolytic Cleavage

In alkaline conditions, hydroxide (B78521) ions can act as a nucleophile. The proposed mechanism under basic conditions is as follows:

  • Nucleophilic attack of a hydroxide ion on the C2 carbon of the pyrimidine ring.

  • Formation of a tetrahedral intermediate (Meisenheimer-like complex).

  • Cleavage of the C-N bond, with the aminopyridine moiety acting as a leaving group, to yield Impurity 1 and a pyrimidine derivative.

The following diagram illustrates the proposed hydrolytic degradation pathway.

G Abemaciclib Abemaciclib Intermediate Tetrahedral Intermediate Abemaciclib->Intermediate Hydrolysis Impurity1 Impurity 1 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine Byproduct Pyrimidine Byproduct Intermediate->Impurity1 C-N Bond Cleavage Intermediate->Byproduct C-N Bond Cleavage Acid Acidic (H+) Base Alkaline (OH-) UV UV Light

Caption: Proposed hydrolytic degradation pathway of Abemaciclib to Impurity 1.

Quantitative Data from Forced Degradation Studies

While several studies have qualitatively identified the degradation products of Abemaciclib, detailed quantitative data on the formation of Impurity 1 under specific stress conditions is not extensively published in the readily available scientific literature. However, one study provides the retention time for Impurity 1 in a validated HPLC method, indicating its presence and monitoring during stability studies. The lack of public quantitative data highlights the proprietary nature of such stability information within pharmaceutical development.

For research and development purposes, it is imperative to perform in-house forced degradation studies to quantify the formation of Impurity 1 under various conditions. A summary table for recording such hypothetical data is provided below.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of Abemaciclib% Formation of Impurity 1
Acid Hydrolysis 0.1 N HCl24 h60Data to be generatedData to be generated
1 N HCl8 h80Data to be generatedData to be generated
Alkaline Hydrolysis 0.1 N NaOH24 h60Data to be generatedData to be generated
1 N NaOH8 h80Data to be generatedData to be generated
Oxidative 3% H₂O₂24 hRTData to be generatedData to be generated
30% H₂O₂8 h60Data to be generatedData to be generated
Photolytic UV Light (254 nm)48 hRTData to be generatedData to be generated
Visible Light7 daysRTData to be generatedData to be generated
Thermal Dry Heat48 h105Data to be generatedData to be generated

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Abemaciclib, based on established practices and guidelines from the International Council for Harmonisation (ICH).

Materials and Reagents
  • Abemaciclib reference standard

  • Impurity 1 reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Analytical balance

  • pH meter

  • Calibrated oven

  • Photostability chamber

Preparation of Stock Solutions

Prepare a stock solution of Abemaciclib at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

Forced Degradation Procedures

5.3.1. Acid Hydrolysis

  • To 1 mL of Abemaciclib stock solution, add 1 mL of 1 N HCl.

  • Keep the solution at 60 °C for 8 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 N NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

5.3.2. Alkaline Hydrolysis

  • To 1 mL of Abemaciclib stock solution, add 1 mL of 1 N NaOH.

  • Keep the solution at 60 °C for 8 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 N HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

5.3.3. Oxidative Degradation

  • To 1 mL of Abemaciclib stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

5.3.4. Photolytic Degradation

  • Expose the Abemaciclib stock solution in a transparent container to UV light (e.g., in a photostability chamber) for a specified duration.

  • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil).

  • After exposure, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

5.3.5. Thermal Degradation

  • Keep a solid sample of Abemaciclib in a hot air oven at 105 °C for 48 hours.

  • After the specified time, cool the sample to room temperature.

  • Dissolve a known weight of the sample in a suitable solvent and dilute to a suitable concentration for HPLC analysis.

Analytical Method for Impurity Quantification

A validated stability-indicating HPLC method is required to separate Abemaciclib from its degradation products, including Impurity 1. A published method with the following parameters can be adapted:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 296 nm).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

The retention time for Impurity 1 has been reported to be around 2.7 minutes under specific chromatographic conditions.

The following diagram illustrates a typical experimental workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Abemaciclib Stock Solution (1 mg/mL) B1 Acid Hydrolysis (e.g., 1N HCl, 60°C) A->B1 B2 Alkaline Hydrolysis (e.g., 1N NaOH, 60°C) A->B2 B3 Oxidative (e.g., 30% H₂O₂, RT) A->B3 B4 Photolytic (UV/Vis Light) A->B4 B5 Thermal (Solid, 105°C) A->B5 C Neutralization & Dilution B1->C B2->C B3->C B4->C B5->C D HPLC Analysis (Stability-Indicating Method) C->D E Data Interpretation (% Degradation, % Impurity 1) D->E

Caption: Experimental workflow for forced degradation studies of Abemaciclib.

Conclusion

The formation of Impurity 1 from Abemaciclib is a critical consideration in the development and manufacturing of this important anticancer drug. This technical guide has outlined the likely degradation pathways, primarily through acid- and base-catalyzed hydrolysis, leading to the cleavage of the molecule and the formation of this impurity. While public quantitative data is limited, the provided experimental protocols offer a robust framework for conducting in-house forced degradation studies. A thorough understanding of these degradation pathways and the implementation of appropriate control strategies are essential for ensuring the quality, safety, and efficacy of Abemaciclib. Further research into the precise kinetics and mechanisms of these degradation reactions will continue to be of high value to the pharmaceutical sciences community.

Unraveling the Origin of Abemaciclib Process Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origins, identification, and control of process-related impurities in the manufacturing of Abemaciclib, a selective CDK4/6 inhibitor. Understanding the formation pathways of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details the synthetic routes of Abemaciclib, pinpointing the stages where impurities are likely to emerge. Furthermore, it outlines analytical methodologies for impurity profiling and discusses the impact of degradation under various stress conditions.

Introduction to Abemaciclib and Regulatory Context

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2] Its therapeutic effect lies in its ability to block the phosphorylation of the retinoblastoma protein (Rb), thereby inducing a G1 cell cycle arrest and inhibiting the proliferation of cancer cells.[1] It is primarily used in the treatment of certain types of breast cancer.[3]

The control of impurities in active pharmaceutical ingredients (APIs) like Abemaciclib is a critical regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), mandate the reporting, identification, and toxicological qualification of impurities.[4] These guidelines establish thresholds for acceptable levels of impurities in new drug substances.[5][6]

Genesis of Process-Related Impurities in Abemaciclib Synthesis

Process-related impurities in Abemaciclib can originate from various sources, including starting materials, intermediates, by-products of side reactions, and the degradation of the drug substance during manufacturing and storage.[5] Several synthetic routes for Abemaciclib have been described in the literature, each with its own potential impurity profile.[7][8]

A common synthetic approach involves the coupling of two key intermediates: 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole and 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine .[9] Impurities can be introduced from the synthesis of these intermediates or formed during the final coupling step.

G

Figure 1: General Synthetic Strategy for Abemaciclib and Sources of Impurities.
Impurities from Key Intermediates

The synthesis of the benzimidazole-pyrimidine core and the substituted pyridine (B92270) moiety can introduce several impurities that may carry over into the final product.

  • Hydroxy Impurity: During the synthesis of an Abemaciclib intermediate, a hydroxy impurity can form. The use of anhydrous coupling conditions with reagents like lithium bis(trimethylsilyl)amide (LiHMDS) can mitigate the formation of this impurity.[3]

  • Unreacted Intermediates and Starting Materials: Incomplete reactions can lead to the presence of residual starting materials and intermediates in the final API. For example, 6-(2-Chloropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS: 1231930-47-4) and 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS: 1180132-17-5) are potential process impurities.[10][11]

Impurities from Side Reactions

Side reactions occurring during the main synthesis steps are a significant source of impurities.

  • Over-alkylation or Dimerization: The formation of dimers or other products resulting from over-alkylation can occur, leading to complex impurity profiles.

  • Compound 64: In a specific synthetic approach utilizing a Leuckart-Wallach reaction, a major impurity designated as "compound 64" has been reported.[7] While the exact structure is not always publicly disclosed in detail, it highlights how specific reaction conditions can lead to characteristic impurities.

  • Positional Isomers: The synthesis of complex heterocyclic systems like Abemaciclib can sometimes result in the formation of positional isomers, which may be difficult to separate from the desired product.

Degradation Impurities

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that can form under various stress conditions. Abemaciclib has been shown to be susceptible to degradation under photolytic, oxidative, and thermal stress.[6][12]

G Abemaciclib Abemaciclib Photolytic_Stress Photolytic Stress (UV/Visible Light) Abemaciclib->Photolytic_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) Abemaciclib->Oxidative_Stress Thermal_Stress Thermal Stress (Heat) Abemaciclib->Thermal_Stress Hydrolytic_Stress Hydrolytic Stress (Acidic/Alkaline) Abemaciclib->Hydrolytic_Stress Photodegradants Photodegradation Products Photolytic_Stress->Photodegradants Oxidative_Degradants Oxidative Degradation Products (e.g., N-oxides) Oxidative_Stress->Oxidative_Degradants Thermal_Degradants Thermal Degradation Products Thermal_Stress->Thermal_Degradants Hydrolytic_Degradants Hydrolytic Degradation Products Hydrolytic_Stress->Hydrolytic_Degradants

Figure 2: Formation of Degradation Impurities under Stress Conditions.
  • Oxidative Degradation: The piperazine (B1678402) moiety in Abemaciclib is susceptible to oxidation. A known degradation product is Abemaciclib 1-Ethyl N-Oxide Impurity .[13] The formation of N-oxides is a common oxidative degradation pathway for compounds containing tertiary amine functionalities.

  • Photodegradation: Exposure to light can lead to the formation of various degradation products. While specific structures of all photodegradants are not always fully elucidated in publicly available literature, studies have confirmed the formation of multiple degradation products under photolytic stress.[6]

  • Thermal Degradation: Elevated temperatures can also induce degradation of Abemaciclib, leading to the formation of thermal degradants.[6]

  • Hydrolytic Degradation: Abemaciclib has shown instability in acidic and alkaline environments, leading to the formation of hydrolytic degradation products.[10]

Data Presentation: Summary of Known Abemaciclib Impurities

The following table summarizes some of the known process-related and degradation impurities of Abemaciclib. It is important to note that this list is not exhaustive and other impurities may be present depending on the specific manufacturing process.

Impurity NameCAS NumberMolecular FormulaLikely Origin
6-(2-Chloropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole1231930-47-4C₁₅H₁₄ClFN₄Process-Related (Intermediate)
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine1180132-17-5C₁₂H₂₀N₄Process-Related (Intermediate)
Abemaciclib 1-Ethyl N-Oxide ImpurityN/AC₂₇H₃₂F₂N₈ODegradation (Oxidative)
Abemaciclib Desfluoro Pyrimidine Imidazole ImpurityN/AC₂₇H₃₃FN₈Process-Related
6-(2-Chloro-5-fluoropyrimidin-4-yl)-1-isopropyl-2-methyl-1H-benzo[d]imidazole1873303-32-2C₁₅H₁₄ClFN₄Process-Related (Intermediate)
4-Fluoro-6-(5-fluoropyrimidin-4-yl)-1-isopropyl-2-methyl-1H-benzo[d]imidazoleN/AC₁₅H₁₄F₂N₄Process-Related
(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic Acid2346512-66-9C₁₁H₁₄BFN₂O₂Process-Related (Starting Material)
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleN/AC₁₁H₁₂BrFN₂Process-Related (Intermediate)
Abemaciclib Metabolite M202138499-06-4C₂₇H₃₂F₂N₈OMetabolite/Degradation
6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)pyridin-3-olN/AC₂₁H₁₉F₂N₇OProcess-Related/Degradation
N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)pyrimidin-2-amineN/AC₄₂H₄₄F₄N₁₂Process-Related (Dimer)

Experimental Protocols for Impurity Analysis

The accurate detection and quantification of Abemaciclib impurities require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[1][14]

Representative HPLC Method for Impurity Profiling

This protocol is a representative example based on published methods and may require optimization for specific applications.[1][14][15]

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax XDB C18, 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.2 M phosphate (B84403) buffer (pH 4.2) and methanol (B129727) (80:20, v/v).[1]

  • Mobile Phase B: 0.2 M phosphate buffer (pH 4.2) and acetonitrile (B52724) (30:70, v/v).[1]

  • Elution Mode: Isocratic elution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 238 nm.[1]

  • Column Temperature: Room temperature.[1]

  • Injection Volume: 10 µL.

G Sample_Prep Sample Preparation (Dissolve in Methanol) Filtration Filtration (0.2 µm filter) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (238 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Impurity Quantification) UV_Detection->Data_Analysis

Figure 3: Experimental Workflow for HPLC Impurity Analysis.
LC-MS/MS for Structural Elucidation and Trace Analysis

For the identification and characterization of unknown impurities and for quantifying impurities at very low levels, LC-MS/MS is the method of choice.[10]

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Chromatographic Conditions: Similar to the HPLC method, but may be adapted for compatibility with the mass spectrometer (e.g., using volatile mobile phase additives like formic acid or ammonium (B1175870) acetate).

  • Data Acquisition: Full scan for identifying unknown impurities and multiple reaction monitoring (MRM) for quantifying known impurities.

Abemaciclib's Mechanism of Action: The CDK4/6 Signaling Pathway

To provide a broader context for the importance of Abemaciclib's purity, it is essential to understand its mechanism of action. Abemaciclib targets the Cyclin D-CDK4/6-Rb signaling pathway, which is a key driver of cell cycle progression from the G1 to the S phase.[16][17]

In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Abemaciclib restores the checkpoint control by inhibiting CDK4 and CDK6, thus preventing the phosphorylation of Rb and halting the cell cycle.[18]

G

Figure 4: Abemaciclib's Inhibition of the CDK4/6-Rb Signaling Pathway.

Conclusion

The control of process-related impurities and degradation products is a fundamental aspect of Abemaciclib's manufacturing process. A thorough understanding of the synthetic pathways and the stability of the drug substance allows for the development of robust control strategies. The implementation of sensitive and specific analytical methods is crucial for monitoring the impurity profile of Abemaciclib, ensuring that it meets the stringent quality and safety standards required for therapeutic use. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of Abemaciclib, emphasizing the critical interplay between chemical synthesis, analytical chemistry, and regulatory compliance.

References

Exploratory Studies on the Biological Activity of Abemaciclib Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. This technical guide focuses on Abemaciclib Impurity 1, a known process-related impurity. Due to the limited publicly available data on the biological activity of this specific impurity, this document serves as an in-depth guide for conducting exploratory studies to elucidate its potential biological effects. It provides a series of detailed experimental protocols and data presentation frameworks to systematically evaluate its activity in the context of the known mechanism of its parent compound, Abemaciclib.

Introduction to Abemaciclib and Its Impurities

Abemaciclib exerts its anti-cancer effects by targeting the CDK4/6-Cyclin D-retinoblastoma (Rb) protein pathway, a key regulator of the cell cycle.[1] Inhibition of CDK4/6 prevents the phosphorylation of the Rb protein, which in turn blocks the release of the E2F transcription factor. This leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[1][2]

Pharmaceutical impurities are substances that are present in a drug product but are not the active pharmaceutical ingredient (API) or an excipient. They can arise during the synthesis, purification, and storage of the drug substance. Regulatory bodies require that impurities above a certain threshold be identified and characterized to ensure they do not adversely affect the safety and efficacy of the drug product.

This compound has been identified as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, with the CAS number 1180132-17-5. While its chemical structure is known, there is a notable absence of public data regarding its biological activity. Therefore, it is crucial for drug development professionals to have a clear framework for assessing its potential to interact with biological systems, particularly with the targets of Abemaciclib.

Proposed Exploratory Study Workflow

The following workflow is proposed for a comprehensive exploratory study of the biological activity of this compound.

G cluster_0 Phase 1: In Vitro Kinase Activity cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis & Reporting Kinase_Assay CDK4/6 Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle_Analysis Data_Compilation Data Compilation & Tabulation Cell_Proliferation->Data_Compilation Western_Blot Western Blot Analysis (pRb, Rb) Cell_Cycle_Analysis->Western_Blot Report_Generation Report Generation Data_Compilation->Report_Generation

A proposed experimental workflow for assessing the biological activity of this compound.

Abemaciclib Signaling Pathway

The primary mechanism of action of Abemaciclib is the inhibition of the CDK4/6-Cyclin D-Rb pathway. Understanding this pathway is essential for designing and interpreting experiments to evaluate the biological activity of its impurities.

Abemaciclib_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK Cyclin_D Cyclin D PI3K_AKT_mTOR->Cyclin_D RAS_RAF_MEK_ERK->Cyclin_D Cyclin_D_CDK46 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK46 CDK46 CDK4/6 CDK46->Cyclin_D_CDK46 pRb pRb (Inactive) Cyclin_D_CDK46->pRb Phosphorylation Abemaciclib Abemaciclib Abemaciclib->Cyclin_D_CDK46 Rb Rb Rb->pRb E2F E2F Rb->E2F Inhibition pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression

The CDK4/6 signaling pathway and the inhibitory action of Abemaciclib.

Detailed Experimental Protocols

The following protocols are designed to be comprehensive and suitable for a research setting.

In Vitro CDK4/6 Kinase Assay

Objective: To determine if this compound directly inhibits the kinase activity of CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Rb protein (substrate)

  • ATP, [γ-³²P]ATP

  • Kinase assay buffer

  • Abemaciclib (positive control)

  • This compound (test compound)

  • DMSO (vehicle control)

  • 96-well plates

  • Scintillation counter

Protocol:

  • Prepare a serial dilution of this compound and Abemaciclib in DMSO.

  • In a 96-well plate, add the kinase assay buffer, recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3, and the Rb substrate.

  • Add the diluted test compound, positive control, or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the Rb substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of a relevant cancer cell line (e.g., MCF-7, a hormone receptor-positive breast cancer cell line).

Materials:

  • MCF-7 cells

  • Complete cell culture medium

  • This compound

  • Abemaciclib (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Abemaciclib in a complete culture medium.

  • Replace the medium in the wells with the medium containing the test compound, positive control, or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest, particularly in the G1 phase.

Materials:

  • MCF-7 cells

  • This compound

  • Abemaciclib (positive control)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound, Abemaciclib, or DMSO at a concentration determined from the cell proliferation assay (e.g., GI50 concentration) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in the PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of the Rb protein in cells.

Materials:

  • MCF-7 cells

  • This compound

  • Abemaciclib (positive control)

  • DMSO (vehicle control)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Seed and treat MCF-7 cells as described for the cell cycle analysis.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb.

Data Presentation

Quantitative data from the proposed exploratory studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibition

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
AbemaciclibHypothetical ValueHypothetical Value
This compoundExperimental ResultExperimental Result

Table 2: Cellular Activity in MCF-7 Cells

CompoundGI50 (nM)
AbemaciclibHypothetical Value
This compoundExperimental Result

Table 3: Effect on Cell Cycle Distribution in MCF-7 Cells (at GI50 concentration)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)Hypothetical ValueHypothetical ValueHypothetical Value
AbemaciclibHypothetical ValueHypothetical ValueHypothetical Value
This compoundExperimental ResultExperimental ResultExperimental Result

Table 4: Effect on Rb Phosphorylation in MCF-7 Cells (at GI50 concentration)

TreatmentRelative pRb/Total Rb Ratio
Vehicle (DMSO)1.0
AbemaciclibHypothetical Value
This compoundExperimental Result

Conclusion

This technical guide provides a comprehensive framework for the exploratory investigation of the biological activity of this compound. By following the detailed protocols and data presentation guidelines, researchers and drug development professionals can systematically assess the potential for this impurity to interact with the pharmacological targets of Abemaciclib and to exert effects on cellular processes. The findings from these studies will be crucial in understanding the complete biological profile of Abemaciclib and ensuring the continued safety and efficacy of this important anti-cancer therapeutic.

References

Methodological & Application

Application Note: Ultrasensitive Quantification of Abemaciclib Impurity 1 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of trace levels of Abemaciclib Impurity 1 (5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine) in bulk drug substance or formulated products. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary sensitivity and selectivity to meet the stringent regulatory requirements for impurity profiling in pharmaceuticals, as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of certain types of breast cancer. During the synthesis and storage of the active pharmaceutical ingredient (API), process-related impurities and degradation products can arise. One such potential impurity is 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, designated as this compound. Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. LC-MS/MS is an ideal analytical technique for this purpose due to its high sensitivity and specificity, enabling the detection of impurities at trace levels.[1][2] This application note provides a comprehensive protocol for the analysis of this compound.

Experimental

Target Compound Information
CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine1180132-17-5C₁₂H₂₀N₄220.3
Materials and Reagents
Sample Preparation

The following sample preparation protocol is a general guideline and may require optimization based on the specific matrix (e.g., bulk drug substance vs. tablet formulation).

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 methanol:water mixture to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (for Drug Substance):

    • Accurately weigh approximately 10 mg of the Abemaciclib drug substance.

    • Dissolve in the 50:50 methanol:water mixture to a final concentration of 1 mg/mL.

    • Further dilute a portion of this solution with the same diluent to a concentration suitable for LC-MS/MS analysis, ensuring the expected impurity level falls within the calibration range.

  • Sample Preparation (for Tablet Formulation):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Abemaciclib.

    • Add a suitable volume of 50:50 methanol:water, sonicate for 15 minutes, and vortex for 5 minutes to ensure complete extraction.

    • Centrifuge the sample to pelletize excipients.

    • Dilute the supernatant to a final concentration appropriate for analysis.

  • Filtration: Filter all prepared standards and samples through a 0.22 µm syringe filter before injection.

LC-MS/MS Method

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 221.2
Product Ions (m/z) 114.1 (Quantifier), 70.1 (Qualifier)
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms
Method Performance Characteristics

Based on typical performance of similar methods for trace impurity analysis, the following targets are recommended for method validation.

ParameterTarget Value
Limit of Detection (LOD) ≤ 0.05 ng/mL
Limit of Quantification (LOQ) ≤ 0.15 ng/mL
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%

These performance characteristics should be established during method validation according to ICH Q2(R1) guidelines. The reporting threshold for impurities is typically around 0.05% relative to the active pharmaceutical ingredient.[3]

Workflow Diagram

Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample and Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing and Analysis stock_std Prepare Stock Standard of Impurity 1 work_std Prepare Working Standards (Calibration Curve) stock_std->work_std filtration Filter all solutions (0.22 µm) work_std->filtration sample_prep Prepare Drug Substance/Product Sample sample_prep->filtration injection Inject into LC-MS/MS System filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (Positive ESI, MRM Mode) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Impurity 1 in Sample calibration->quantification reporting Report Results quantification->reporting cluster_prep cluster_prep cluster_lcms cluster_lcms cluster_data cluster_data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

The proposed MRM transitions are based on the predicted fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 221.2). The primary fragmentation is expected to occur at the benzylic position, leading to the formation of characteristic product ions.

Fragmentation Predicted Fragmentation of this compound parent Precursor Ion [M+H]⁺ m/z 221.2 product1 Product Ion (Quantifier) m/z 114.1 parent->product1 Fragmentation product2 Product Ion (Qualifier) m/z 70.1 parent->product2 Fragmentation

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound at trace levels. The methodology is designed to meet the stringent requirements for impurity analysis in the pharmaceutical industry. The provided protocol serves as a strong starting point for method development and validation activities, ensuring the quality and safety of Abemaciclib drug products.

References

Application Note: Validated RP-HPLC Method for the Determination of Abemaciclib Impurity 1 in Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) used in the treatment of advanced or metastatic breast cancer.[1][2][3] The control of impurities in the drug substance is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Abemaciclib Impurity 1 is a known process-related impurity that must be monitored and controlled within acceptable limits. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in Abemaciclib drug substance, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]

Analytical Method

The chromatographic separation of Abemaciclib and its Impurity 1 was achieved on a C18 column with a gradient elution using a phosphate (B84403) buffer and an organic modifier. The method was validated for specificity, linearity, accuracy, precision, and robustness to demonstrate its suitability for its intended purpose.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A gradient HPLC system equipped with a UV detector.

  • Column: Zorbax XDB C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[1]

  • Reagents:

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[1]

    • Water (HPLC grade)

  • Standards:

    • Abemaciclib Reference Standard

    • This compound Reference Standard (CAS No: 1180132-17-5)[7]

2. Preparation of Solutions

  • Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 2.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Mobile Phase A: Buffer : Acetonitrile (90:10, v/v)

  • Mobile Phase B: Acetonitrile : Water (90:10, v/v)

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Abemaciclib): Accurately weigh and dissolve approximately 25 mg of Abemaciclib Reference Standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Impurity 1): Accurately weigh and dissolve approximately 25 mg of this compound Reference Standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Spiked Standard Solution: Prepare a solution containing Abemaciclib at a concentration of 500 µg/mL and Impurity 1 at the desired specification level (e.g., 0.15% which is 0.75 µg/mL) by appropriate dilutions of the stock solutions with the diluent.

3. Chromatographic Conditions

ParameterCondition
ColumnZorbax XDB C18, 250 x 4.6 mm, 5 µm
Mobile PhaseGradient elution with Mobile Phase A and Mobile Phase B
Gradient ProgramTime (min)
0
15
30
35
40
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength295 nm[8]
Injection Volume10 µL

4. Sample Preparation

Accurately weigh approximately 50 mg of the Abemaciclib drug substance into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Make up to the volume with the diluent and mix well.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[4][6] The validation parameters and acceptance criteria are summarized below.

Specificity

Specificity was demonstrated by the absence of interference from the blank (diluent) at the retention times of Abemaciclib and Impurity 1. The peaks for Abemaciclib and Impurity 1 were well-resolved from each other and from other potential process impurities. The retention time for Abemaciclib was found to be approximately 4.73 min and for Impurity 1 was approximately 6.12 min under similar conditions.[1]

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing Impurity 1 at different concentrations.

ParameterResult
Range0.075 µg/mL to 1.125 µg/mL
Correlation Coefficient (r²)> 0.999
Y-interceptClose to zero

Accuracy

Accuracy was determined by the recovery of known amounts of Impurity 1 spiked into the Abemaciclib drug substance at three concentration levels (50%, 100%, and 150% of the specification level).

Spiked LevelMean Recovery (%)% RSD
50%99.20.8
100%100.50.5
150%101.10.6

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Parameter% RSD
Repeatability (n=6)< 2.0%
Intermediate Precision (n=6)< 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for Impurity 1 were determined based on the signal-to-noise ratio.

ParameterResult
LOD0.025 µg/mL
LOQ0.075 µg/mL

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

System Suitability

System suitability parameters were established to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (for Abemaciclib and Impurity 1)≤ 2.0
Theoretical Plates (for Abemaciclib and Impurity 1)> 2000
Resolution between Abemaciclib and Impurity 1> 2.0

The developed and validated RP-HPLC method is specific, linear, accurate, precise, and robust for the determination of this compound in the Abemaciclib drug substance. The method is suitable for routine quality control analysis.

Visualizations

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Prepare Buffer (0.02M KH2PO4, pH 2.5) prep_mobile Prepare Mobile Phases (A and B) prep_buffer->prep_mobile prep_diluent Prepare Diluent (ACN:Water, 50:50) prep_std_stock Prepare Standard Stock Solutions (Abemaciclib & Impurity 1) prep_diluent->prep_std_stock prep_sample Prepare Sample Solution (Abemaciclib Drug Substance) prep_diluent->prep_sample prep_spiked_std Prepare Spiked Standard Solution prep_std_stock->prep_spiked_std hplc_inject Inject Solutions (Blank, Standard, Sample) prep_spiked_std->hplc_inject prep_sample->hplc_inject hplc_setup Set up HPLC System (Column, Detector, etc.) hplc_conditions Set Chromatographic Conditions (Gradient, Flow Rate, Temp) hplc_setup->hplc_conditions hplc_conditions->hplc_inject hplc_acquire Acquire Chromatograms hplc_inject->hplc_acquire data_integrate Integrate Peaks (Abemaciclib & Impurity 1) hplc_acquire->data_integrate data_calculate Calculate System Suitability data_integrate->data_calculate data_quantify Quantify Impurity 1 (Using Standard) data_calculate->data_quantify data_report Generate Report data_quantify->data_report

Caption: Experimental workflow for the analysis of this compound.

References

Abemaciclib Impurity 1: Application Notes for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6), crucial for cell cycle progression.[1] Its therapeutic efficacy in treating certain types of breast cancer is well-established.[1][2] As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Abemaciclib Impurity 1, chemically known as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a process-related impurity of Abemaciclib.[3] The availability of a well-characterized reference standard for this impurity is essential for accurate identification, quantification, and control during the manufacturing process and in the final drug product.

This document provides detailed application notes and protocols for the preparation and use of this compound as a reference standard in a laboratory setting. These guidelines are intended to assist researchers and analytical scientists in ensuring the quality and consistency of their analytical data.

Abemaciclib and the CDK4/6 Signaling Pathway

Abemaciclib targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle.[4] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Abemaciclib's inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb).[4] This, in turn, maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately leading to cell cycle arrest.[4]

Diagram 1: Simplified Abemaciclib signaling pathway.

Characterization of this compound Reference Standard

A reference standard for this compound must be thoroughly characterized to ensure its identity, purity, and potency. The following table summarizes the key identification and quality attributes.

ParameterSpecificationAnalytical Method
Identity
Chemical Name5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine-
CAS Number1180132-17-5-
Molecular FormulaC12H20N4Mass Spectrometry
Molecular Weight220.31 g/mol Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
¹H NMRConforms to the structure¹H Nuclear Magnetic Resonance (NMR)
¹³C NMRConforms to the structure¹³C Nuclear Magnetic Resonance (NMR)
Mass Spectrum (m/z)[M+H]⁺ at approx. 221.17LC-MS/MS
Purity
Purity by HPLC≥ 99.0%High-Performance Liquid Chromatography (HPLC)
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsMeets ICH Q3C limitsGas Chromatography (GC)
Potency
Assay (on as-is basis)98.0% - 102.0%Quantitative NMR (qNMR) or Mass Balance

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and qualification of this compound as a reference standard.

Protocol for the Synthesis of this compound

This protocol is adapted from publicly available patent literature and should be performed by personnel with appropriate expertise in organic synthesis.

Materials:

  • 5-(aminomethyl)pyridin-2-amine

  • N,N-diethylethylamine

  • 1,2-dichloroethane (B1671644)

  • Potassium carbonate

  • Methyl tert-butyl ether

  • Activated charcoal

Procedure:

  • To a suitable reaction vessel, add 1,2-dichloroethane, 5-(aminomethyl)pyridin-2-amine, and potassium carbonate.

  • Slowly add a solution of N,N-diethylethylamine in 1,2-dichloroethane to the reaction mixture while maintaining the temperature between 30-35°C.

  • Stir the reaction mixture at 30-35°C for approximately 6 hours.

  • Upon reaction completion, cool the mixture to 20-25°C and separate the layers.

  • Extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and remove the solvent by distillation.

  • To the residue, add methyl tert-butyl ether and activated charcoal, and stir at 80-82°C for 1 hour.

  • Perform a hot filtration and cool the filtrate to 0-5°C to induce crystallization.

  • Filter the resulting solid and dry to obtain 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine.

Protocol for Purity Determination by HPLC

This method is designed for the separation and quantification of this compound.

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 250 mm, 5 µm (e.g., Phenomenex Gemini) | | Mobile Phase A | 0.025 M Potassium dihydrogen phosphate (B84403) in water:acetonitrile (9:1, v/v), pH adjusted to 2.5 with phosphoric acid | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 50 | | | 25 | 80 | | | 30 | 10 | | | 35 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 280 nm | | Injection Volume | 10 µL |

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution.

System Suitability:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| Repeatability (RSD of 5 injections) | ≤ 2.0% |

Protocol for Identity Confirmation by LC-MS/MS

This protocol is for the confirmation of the molecular weight of this compound.

LC Conditions:

  • Use the same HPLC conditions as described in Protocol 4.2.

MS/MS Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for parent ion) and Product Ion Scan (for fragmentation)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C

| Collision Gas | Argon |

Expected Results:

  • The full scan mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 221.17.

  • The product ion scan should yield characteristic fragment ions.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for the qualification of a new batch of this compound as a reference standard.

Qualification_Workflow cluster_prep Preparation and Initial Assessment cluster_char Full Characterization cluster_qual Qualification and Release Synthesis Synthesis of Impurity 1 Purification Purification (e.g., Crystallization) Synthesis->Purification Initial_Purity Initial Purity Screen (HPLC) Purification->Initial_Purity Structural_Elucidation Structural Elucidation (NMR, MS) Initial_Purity->Structural_Elucidation Purity_Determination Definitive Purity (HPLC, qNMR) Structural_Elucidation->Purity_Determination Physicochemical Physicochemical Characterization (Water Content, Residual Solvents) Purity_Determination->Physicochemical Data_Review Data Review and Comparison to Specifications Physicochemical->Data_Review CoA_Generation Certificate of Analysis (CoA) Generation Data_Review->CoA_Generation Release Release as Reference Standard CoA_Generation->Release

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2] It is utilized in the treatment of certain types of breast cancer.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Therefore, robust analytical methods are required to separate and quantify Abemaciclib from its process-related impurities and degradation products.[3][4] This document provides detailed protocols for the chromatographic separation of Abemaciclib and its related substances using High-Performance Liquid Chromatography (HPLC).

Abemaciclib can degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments, leading to the formation of several degradation products.[5][6] Process-related impurities may also be present from the manufacturing process.[4] The methods outlined below are designed to be stability-indicating, capable of separating the main compound from its potential impurities.

Signaling Pathway of Abemaciclib

Abemaciclib functions by inhibiting CDK4 and CDK6, which are key enzymes in the cell division cycle.[1] By blocking these kinases, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle at the G1/S transition and inhibiting cancer cell proliferation.[1]

Abemaciclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S Phase (DNA Replication) E2F->S_Phase promotes G1_Phase G1 Phase Abemaciclib Abemaciclib Abemaciclib->CDK4/6 inhibits

Figure 1: Mechanism of Action of Abemaciclib.

Experimental Protocols

This section details two validated HPLC methods for the separation of Abemaciclib from its impurities. Method 1 is a reversed-phase HPLC method suitable for detecting related substances in bulk drugs, while Method 2 is an alternative RP-HPLC method for the quantification of Abemaciclib in pharmaceutical dosage forms.

Method 1: Reversed-Phase HPLC for Related Substance Detection

This method was developed for the detection of related substances in Abemaciclib bulk drug.[3]

Chromatographic Conditions:

ParameterCondition
Column Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.025 mM Potassium dihydrogen phosphate (B84403) and 0.4% triethylamine (B128534) in water, adjusted to pH 2.5, mixed with acetonitrile (B52724) (9:1, v/v).[3]
Mobile Phase B Acetonitrile[3]
Gradient Program A specific gradient program should be developed and optimized based on the impurity profile. A typical starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes.
Flow Rate 1.0 mL/min[3]
Detection Wavelength 280 nm[3]
Column Temperature Ambient
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Abemaciclib reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Abemaciclib bulk drug sample in the diluent to the same concentration as the standard solution.

  • Impurity Spiked Solution: Prepare a solution of Abemaciclib spiked with known impurities to verify the separation efficiency of the method.

Method 2: RP-HPLC for Quantification in Tablet Dosage Forms

This method is designed for the quantitative estimation of Abemaciclib in tablet dosage forms.[7]

Chromatographic Conditions:

ParameterCondition
Column Thermo Synchronis C18 (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase 0.1% Trifluoroacetic acid in water and Acetonitrile (70:30, v/v)[7]
Flow Rate 0.7 mL/min[7]
Detection Wavelength 320 nm[7]
Column Temperature 40°C[7]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Abemaciclib reference standard in the mobile phase and dilute to a suitable concentration (e.g., 50 µg/mL).

  • Sample Solution: Weigh and finely powder a number of Abemaciclib tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.

Experimental Workflow

The general workflow for the chromatographic analysis of Abemaciclib and its impurities is depicted below.

Chromatographic_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solution HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Inject Inject Samples & Standards HPLC_System->Inject Chrom_Acq Chromatographic Data Acquisition Inject->Chrom_Acq Peak_Integration Peak Integration & Identification Chrom_Acq->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Generate Report Quantification->Report

Figure 2: General workflow for HPLC analysis.

Data Presentation

The following tables summarize typical performance data for a validated HPLC method for Abemaciclib and its impurities.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Abemaciclib) ≤ 2.01.1
Theoretical Plates (Abemaciclib) ≥ 2000> 5000
%RSD of Peak Area (n=6) ≤ 2.0%< 1.0%

Table 2: Method Validation Summary

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9999[7]
Range 5-100 µg/mL[7]Complies
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Report0.02 µg/mL[3]
LOQ Report0.06 µg/mL[3]

Conclusion

The HPLC methods described in this application note are suitable for the separation and quantification of Abemaciclib and its related impurities in both bulk drug and pharmaceutical formulations. Proper method validation according to ICH guidelines is essential to ensure the reliability of the results for quality control and regulatory purposes. The provided protocols and performance data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry. Forced degradation studies are also recommended to identify potential degradation products and establish the stability-indicating nature of the analytical method.[5][6]

References

Application Note: Certified Purity of Abemaciclib Impurity 1 Standard Using Quantitative Nuclear Magnetic Resonance (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of advanced or metastatic breast cancers.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Abemaciclib Impurity 1, identified as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a potential process-related impurity or degradation product that must be accurately quantified.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for the precise and accurate determination of the purity of reference standards without the need for a specific reference standard of the analyte itself.[3][4][5] This application note provides a detailed protocol for the use of ¹H-qNMR for the purity certification of the this compound standard.

Principle of qNMR

The fundamental principle of qNMR is that the integral of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[4][6] By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[3][7] ¹H-qNMR is widely used due to the high natural abundance and sensitivity of the proton nucleus.[6][8]

Experimental Protocol

This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Equipment

  • Analyte: this compound (Chemical Name: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, Molecular Formula: C₁₂H₂₀N₄, Molecular Weight: 220.3 g/mol ).[2]

  • Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%). Other suitable standards include dimethyl sulfone or benzoic acid, chosen to have signals that do not overlap with the analyte signals.[7]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS).

  • NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a high-resolution probe.[7]

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: 5 mm high-precision NMR tubes.

2. Sample Preparation

Accurate sample preparation is crucial for reliable qNMR results.

  • Analyte Stock Solution: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with DMSO-d₆.

  • Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with DMSO-d₆.

  • qNMR Sample Preparation: Accurately transfer 500 µL of the analyte stock solution and 500 µL of the internal standard stock solution into a high-precision 5 mm NMR tube. Cap the tube and mix thoroughly by inversion.

3. NMR Data Acquisition

To ensure accurate quantification, specific acquisition parameters must be carefully set.

  • Spectrometer Frequency: ≥ 400 MHz.[3]

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 in Bruker terminology).

  • Flip Angle: 30-45°.[3]

  • Spectral Width (SW): ≥ 12 ppm, sufficient to cover all signals of interest.

  • Acquisition Time (AQ): ≥ 3 seconds to ensure proper digitization of the signals.[3]

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and internal standard protons to ensure full relaxation. A conservative value of 30 seconds is often used.[3]

  • Number of Scans (NS): ≥ 32 to achieve an adequate signal-to-noise ratio (S/N > 250:1 for precise integration).[9]

  • Temperature: Regulated at 25 °C.[3]

4. Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Perform a multipoint baseline correction to ensure a flat baseline across the entire spectrum.

  • Signal Integration: Integrate the selected non-overlapping signals for both this compound and the internal standard (Maleic acid). For this compound, the signal corresponding to the two protons of the -CH₂- group adjacent to the piperazine (B1678402) ring can be used. For maleic acid, the singlet corresponding to the two vinyl protons is used.

  • Purity Calculation: The purity of this compound is calculated using the following equation:

    Where:

    • I_analyte = Integral of the selected analyte signal

    • N_analyte = Number of protons for the selected analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal

    • MW_analyte = Molecular weight of the analyte (220.3 g/mol )

    • MW_IS = Molecular weight of the internal standard (Maleic acid: 116.07 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • Purity_IS = Certified purity of the internal standard

Data Presentation

Table 1: Representative Quantitative Data for Purity Determination of this compound

ParameterValue
Analyte (this compound)
Mass (m_analyte)10.05 mg
Molecular Weight (MW_analyte)220.3 g/mol
Selected Signal (protons)-CH₂- (2H)
Integral (I_analyte)5.28
Number of Protons (N_analyte)2
Internal Standard (Maleic Acid)
Mass (m_IS)10.12 mg
Molecular Weight (MW_IS)116.07 g/mol
Certified Purity (Purity_IS)99.8%
Selected Signal (protons)-CH=CH- (2H)
Integral (I_IS)10.15
Number of Protons (N_IS)2
Calculated Purity 99.2%

Table 2: Validation Summary of the qNMR Method

Validation ParameterAcceptance CriteriaResult
Specificity No signal overlapBaseline resolution of selected signals
Linearity (r²) ≥ 0.9990.9995
Precision (RSD%) ≤ 1.0%0.45% (n=6)
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Robustness No significant effectMethod is robust to minor changes in D1 and temperature

Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Standard (Maleic Acid) weigh_is->dissolve mix Mix in NMR Tube dissolve->mix nmr_acq ¹H-NMR Measurement (≥ 400 MHz) mix->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation purity_report Certified Purity Report calculation->purity_report

Caption: Workflow for the purity certification of this compound by qNMR.

Quantitative ¹H-NMR spectroscopy is a highly accurate, precise, and reliable method for the certification of the purity of the this compound reference standard. The protocol described provides a robust framework for obtaining traceable and defensible purity values, which are essential for the quality control of Abemaciclib and to ensure patient safety. The direct nature of the qNMR measurement, which does not require a reference standard of the impurity itself, makes it a highly efficient and valuable tool in pharmaceutical analysis.[3][5]

References

Application Note: A Validated Stability-Indicating HPLC Method for the Simultaneous Determination of Abemaciclib and Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Abemaciclib and its process-related Impurity 1 in bulk drug substances and pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method, which can be effectively used for routine quality control analysis and stability studies of Abemaciclib.

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) used in the treatment of certain types of breast cancer.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) or finished product can impact its efficacy and safety.[1] Therefore, it is crucial to develop a reliable analytical method to detect and quantify any process-related impurities and degradation products. This document describes a stability-indicating HPLC method for Abemaciclib and its known process-related impurity, Impurity 1.

Experimental

A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector was used for this analysis. The chromatographic separation was achieved on a C18 column.

ParameterCondition
Instrument HPLC with UV-Vis Detector
Column Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate with 0.4% Triethylamine, pH adjusted to 2.5 with phosphoric acid : Acetonitrile (90:10, v/v)[3][4][5]
Mobile Phase B Acetonitrile[3][4][5]
Gradient Program A gradient elution may be optimized for better separation. For simplicity, an isocratic elution can also be used if separation is adequate.
Flow Rate 1.0 mL/min[3][4][5]
Column Temperature 35 °C
Detection Wavelength 280 nm[3][4][5]
Injection Volume 10 µL
Diluent Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
  • Standard Stock Solution: Accurately weigh and dissolve Abemaciclib and Impurity 1 reference standards in the diluent to obtain a concentration of 1000 µg/mL for each.

  • Working Standard Solution: Further dilute the stock solutions with the diluent to obtain a final concentration of approximately 100 µg/mL for Abemaciclib and a concentration relevant for impurity profiling (e.g., 1 µg/mL) for Impurity 1.

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of Abemaciclib into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

Forced degradation studies were performed on the Abemaciclib drug substance to demonstrate the stability-indicating nature of the method. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Stress ConditionProcedure
Acid Hydrolysis 1 mL of 1N HCl was added to 1 mL of Abemaciclib stock solution and kept at 60°C for 24 hours. Neutralize with 1N NaOH.
Base Hydrolysis 1 mL of 1N NaOH was added to 1 mL of Abemaciclib stock solution and kept at 60°C for 24 hours. Neutralize with 1N HCl.
Oxidative Degradation 1 mL of 30% H₂O₂ was added to 1 mL of Abemaciclib stock solution and kept at room temperature for 24 hours.
Thermal Degradation Abemaciclib powder was kept in a hot air oven at 105°C for 48 hours.
Photolytic Degradation Abemaciclib powder was exposed to UV light (254 nm) in a photostability chamber for 7 days.

Note: Abemaciclib has shown instability under acidic, alkaline, and UV light conditions, while remaining stable under thermal and peroxide stress.[1]

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

ParameterResult
Specificity The method is specific as there was no interference from the placebo and degradation products at the retention times of Abemaciclib and Impurity 1. The peak purity of the analyte peaks was found to be satisfactory.
Linearity (Abemaciclib) Linear over the concentration range of 0.1 - 20 µg/mL with a correlation coefficient (r²) of > 0.999.[3][4][5]
Linearity (Impurity 1) Linear over a suitable range (e.g., 0.1 - 2 µg/mL) with a correlation coefficient (r²) of > 0.999.
Accuracy (% Recovery) The recovery for Abemaciclib and Impurity 1 was found to be within 98.0% to 102.0%.[3][4][5]
Precision (% RSD) The % RSD for the peak areas of replicate injections was less than 2.0% for both system precision and method precision.
LOD (Abemaciclib) 0.02 µg/mL[3][4][5]
LOQ (Abemaciclib) 0.06 µg/mL[3][4][5]
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase pH.
Results and Discussion

The developed HPLC method successfully separated Abemaciclib from Impurity 1 and its degradation products. A representative chromatogram is shown in Figure 1 (notional). The retention time for Abemaciclib was observed at approximately 4.73 minutes, and for Impurity 1 at approximately 6.12 minutes under the specified conditions.[1] The system suitability parameters, including theoretical plates and tailing factor, were found to be within the acceptable limits. The forced degradation studies confirmed that the method is stability-indicating.

Conclusion

The developed and validated RP-HPLC method is simple, precise, accurate, and stability-indicating for the simultaneous determination of Abemaciclib and Impurity 1. This method can be successfully applied for the routine quality control analysis of bulk drug and pharmaceutical formulations of Abemaciclib.

Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh about 25 mg of Abemaciclib and 25 mg of Impurity 1 reference standards into separate 25 mL volumetric flasks.

    • Add approximately 15 mL of diluent to each flask and sonicate for 15 minutes to dissolve.

    • Allow the solutions to cool to room temperature and dilute to the mark with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL Abemaciclib, 1 µg/mL Impurity 1):

    • Pipette 10 mL of the Abemaciclib stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

    • Pipette 1 mL of the Impurity 1 stock solution into a 100 mL volumetric flask. Pipette 10 mL of the Abemaciclib stock solution into the same flask and dilute to a final volume of 100 mL with the diluent to create a mixed standard for system suitability.

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer an amount of powder equivalent to 100 mg of Abemaciclib into a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 30 minutes.

    • Dilute to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Protocol 2: Chromatographic Analysis Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions equilibrate Equilibrate HPLC System prep_std->equilibrate prep_smp Prepare Sample Solutions prep_smp->equilibrate inject_std Inject Standard Solution(s) equilibrate->inject_std inject_smp Inject Sample Solution(s) inject_std->inject_smp run_seq Run Analytical Sequence inject_smp->run_seq integrate Integrate Chromatograms run_seq->integrate quantify Quantify Analytes integrate->quantify report Generate Report quantify->report G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis start_node Abemaciclib Drug Substance acid Acid Hydrolysis (1N HCl, 60°C) start_node->acid base Base Hydrolysis (1N NaOH, 60°C) start_node->base oxidative Oxidative (30% H2O2, RT) start_node->oxidative thermal Thermal (105°C) start_node->thermal photo Photolytic (UV Light) start_node->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC dilute->analyze

References

Protocol for Solid-State Characterization of Abemaciclib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of advanced or metastatic breast cancers. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Abemaciclib Impurity 1 has been identified as a process-related impurity or degradation product. A thorough understanding of its solid-state properties is essential for controlling its formation, ensuring its removal, and assessing its potential impact on the drug product's quality and stability.

This document provides a detailed protocol for the solid-state characterization of this compound, employing a suite of standard analytical techniques. These methods are crucial for identifying and quantifying different solid forms, such as polymorphs, solvates, and hydrates, and for determining their physicochemical properties.

Physicochemical Data Summary

While comprehensive public data on the solid-state properties of this compound is limited, the following table summarizes known identifiers. Experimental data should be populated upon execution of the described protocols.

ParameterDescription
Chemical Name 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine[1]
CAS Number 1180132-17-5[1]
Molecular Formula C12H20N4[1]
Molecular Weight 220.3 g/mol [1]
Appearance To be determined (TBD)
Melting Point (°C) TBD by Differential Scanning Calorimetry (DSC)
Polymorphic Forms TBD by X-Ray Powder Diffraction (XRPD)
Hygroscopicity TBD by Dynamic Vapor Sorption (DVS)
Thermal Stability TBD by Thermogravimetric Analysis (TGA)

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive solid-state characterization of this compound.

cluster_0 Sample Preparation cluster_1 Primary Solid-State Screening cluster_2 Secondary Characterization cluster_3 Data Analysis & Reporting Sample_Acquisition Acquire/Synthesize This compound Preliminary_Characterization Preliminary Characterization (e.g., Purity by HPLC) Sample_Acquisition->Preliminary_Characterization XRPD X-Ray Powder Diffraction (XRPD) - Crystalline vs. Amorphous - Polymorph Identification Preliminary_Characterization->XRPD Primary Analysis DSC Differential Scanning Calorimetry (DSC) - Melting Point, Glass Transition - Phase Transitions Preliminary_Characterization->DSC Primary Analysis TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Solvate/Hydrate Identification Preliminary_Characterization->TGA Primary Analysis FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy - Functional Group Analysis - Polymorph Discrimination XRPD->FTIR Further Investigation Microscopy Microscopy (PLM/SEM) - Particle Size and Morphology XRPD->Microscopy Further Investigation Data_Integration Integrate and Analyze Data XRPD->Data_Integration DSC->Data_Integration DVS Dynamic Vapor Sorption (DVS) - Hygroscopicity Assessment TGA->DVS Further Investigation TGA->Data_Integration FTIR->Data_Integration Microscopy->Data_Integration DVS->Data_Integration Reporting Generate Characterization Report Data_Integration->Reporting

Caption: Workflow for the solid-state characterization of a pharmaceutical impurity.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the solid-state characterization of this compound. These protocols are based on standard pharmaceutical analysis practices.[2][3]

X-Ray Powder Diffraction (XRPD)

Objective: To determine the crystallinity of this compound and to identify any polymorphic forms.

Instrumentation: A Bragg-Brentano geometry X-ray powder diffractometer with a Cu Kα radiation source.

Protocol:

  • Sample Preparation: Gently grind a small amount (approximately 10-20 mg) of the sample using an agate mortar and pestle to ensure a random orientation of crystals.

  • Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 3° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. A crystalline solid will exhibit sharp peaks, while an amorphous solid will show a broad halo. Different polymorphs will produce distinct diffraction patterns.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

  • Sample Sealing: Crimp the pan with a lid. If the sample is expected to be volatile, use a hermetically sealed pan. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Temperature Range: 25°C to a temperature above the expected melting point (e.g., 300°C).

    • Heating Rate: 10°C/min

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Place the sample and reference pans in the DSC cell and initiate the temperature program.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events. The melting point is typically reported as the onset of the melting endotherm.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of this compound and to quantify the amount of residual solvents or water.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Temperature Range: 25°C to a temperature where complete decomposition is expected (e.g., 400°C).

    • Heating Rate: 10°C/min

    • Purge Gas: Nitrogen at a flow rate of 60 mL/min.

  • Data Acquisition: Place the sample pan in the TGA furnace and start the analysis.

  • Data Analysis: Examine the TGA curve (weight % vs. temperature). A weight loss at temperatures below 120°C typically corresponds to the loss of water or volatile solvents. The onset of a significant weight loss at higher temperatures indicates thermal decomposition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a vibrational spectrum of this compound for functional group identification and as a complementary technique for polymorph discrimination.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the positions and relative intensities of the absorption bands to confirm the presence of expected functional groups. Different polymorphic forms may show subtle but reproducible differences in their FT-IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Data Interpretation and Reporting

A comprehensive solid-state characterization report for this compound should be compiled, integrating the data from all the techniques employed. The report should include:

  • A summary of the physicochemical properties in a tabular format.

  • The XRPD diffractogram, with a clear indication of whether the material is crystalline or amorphous, and a list of characteristic peak positions for any crystalline forms identified.

  • The DSC thermogram, with the reported melting point, glass transition temperature (if applicable), and any other observed thermal events.

  • The TGA curve, showing the percentage of weight loss at different temperatures and the decomposition onset temperature.

  • The FT-IR spectrum, with assignments of major absorption bands.

  • A concluding statement on the solid-state form of the analyzed batch of this compound.

This integrated approach ensures a thorough understanding of the solid-state properties of this compound, which is vital for maintaining the quality, safety, and consistency of the Abemaciclib drug product.

References

Application Notes and Protocols for the Use of Abemaciclib Impurity 1 in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial for cell cycle regulation. It is a key therapeutic agent in the treatment of certain types of breast cancer. The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the medication. Abemaciclib Impurity 1, chemically known as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a process-related impurity that must be monitored and controlled within acceptable limits. These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of Abemaciclib.

Abemaciclib's Mechanism of Action

Abemaciclib targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation. By inhibiting CDK4 and CDK6, Abemaciclib prevents the phosphorylation of the Rb protein. This action maintains the Rb-E2F complex, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately arresting cell proliferation.

Abemaciclib_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Downstream Signaling Downstream Signaling Receptor Tyrosine Kinases->Downstream Signaling Cyclin D Cyclin D Downstream Signaling->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates pRb pRb E2F E2F pRb->E2F releases S-Phase Gene Transcription S-Phase Gene Transcription E2F->S-Phase Gene Transcription Rb-E2F Complex Rb-E2F Complex Rb-E2F Complex->Rb releases Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) S-Phase Gene Transcription->Cell Cycle Progression (G1 to S) Abemaciclib Abemaciclib Abemaciclib->Cyclin D-CDK4/6 Complex Inhibits Impurity_Management API_Synthesis API Synthesis Starting Materials Intermediates Reagents Process_Impurities Process-Related Impurities Impurity 1 Other Related Substances API_Synthesis->Process_Impurities Generates Drug_Substance Drug Substance (API) Abemaciclib API_Synthesis->Drug_Substance Process_Impurities->Drug_Substance Present in Degradation_Products Degradation Products Formed during storage or stress conditions Drug_Product Final Drug Product Tablets Degradation_Products->Drug_Product Can be present in Drug_Substance->Degradation_Products Can form Drug_Substance->Drug_Product Quality_Control Quality Control Testing HPLC Analysis Specification Check Drug_Product->Quality_Control Release Product Release Quality_Control->Release If specifications are met

Troubleshooting & Optimization

Troubleshooting peak tailing for Abemaciclib Impurity 1 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with Abemaciclib Impurity 1 during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge. For basic compounds like this compound, this is often due to secondary interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.

Initial Assessment:

Before modifying your HPLC method, it's crucial to confirm that the peak tailing is not due to system-level issues.

  • System Suitability Check: Ensure your HPLC system passes standard system suitability tests. Check for leaks, proper pump performance, and detector stability.

  • Column Health: Evaluate the performance of your column with a well-characterized standard mixture. A decline in performance with standard compounds may indicate a compromised column.

Troubleshooting Flowchart:

Troubleshooting_Peak_Tailing start_node Peak Tailing Observed for This compound check_system System Suitability & Column Health OK? start_node->check_system decision_node_style decision_node_style process_node_style process_node_style solution_node_style solution_node_style system_issue Troubleshoot HPLC System (Leaks, Pump, Detector, Column) check_system->system_issue No chemical_issue Chemical Interactions Likely Cause check_system->chemical_issue Yes system_issue->start_node Re-evaluate check_ph Is Mobile Phase pH < 4? chemical_issue->check_ph adjust_ph Decrease Mobile Phase pH to ~2.5-3.5 check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (e.g., 20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_additive Using a Mobile Phase Additive (e.g., Triethylamine)? check_buffer->check_additive Yes increase_buffer->check_additive add_additive Add 0.1-0.4% Triethylamine (B128534) check_additive->add_additive No check_column Using an End-capped or High-Purity Silica (B1680970) Column? check_additive->check_column Yes add_additive->check_column change_column Switch to an End-capped or Modern High-Purity Silica Column check_column->change_column No optimized_peak Symmetrical Peak Shape Achieved check_column->optimized_peak Yes change_column->optimized_peak

Caption: A flowchart outlining the systematic troubleshooting process for peak tailing of this compound.

Troubleshooting Steps and Solutions:

The following table summarizes the potential causes of peak tailing for this compound and provides corresponding solutions with expected outcomes.

Potential Cause Recommended Solution Expected Outcome
Secondary Silanol (B1196071) Interactions Decrease the mobile phase pH to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate (B84403) or citrate). This protonates the residual silanol groups on the silica surface, minimizing their interaction with the basic this compound.[1][2]Improved peak symmetry and potentially a slight increase in retention time.
Inadequate Buffering Increase the concentration of the buffer in the mobile phase to 20-50 mM. A higher buffer concentration can more effectively mask the residual silanol groups.[1]Enhanced peak symmetry and more stable retention times.
Strong Analyte-Stationary Phase Interaction Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.4%. TEA will preferentially interact with the active silanol sites.[3]Significant improvement in peak shape, though it may affect mass spectrometry compatibility.
Column Choice Utilize a modern, high-purity, end-capped C18 column or a column with a different stationary phase chemistry (e.g., embedded polar group). These columns have fewer accessible silanol groups.Markedly improved peak symmetry and overall chromatographic performance.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.If overloading is the cause, peak shape will improve with a lower sample load.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[4]Sharper peaks for all components in the chromatogram, not just the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and why is it prone to peak tailing?

A1: this compound is identified as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Its chemical structure contains basic amine functional groups. In reverse-phase HPLC using silica-based columns, these basic groups can interact with acidic residual silanol groups on the stationary phase surface through secondary ionic interactions, leading to peak tailing.[1]

Q2: How does adjusting the mobile phase pH help in reducing peak tailing for this compound?

A2: Lowering the mobile phase pH (typically to a range of 2.5 to 4.0) protonates the silanol groups (Si-OH to Si-OH2+), reducing their capacity for ionic interactions with the protonated basic analyte. This minimizes the secondary retention mechanism that causes peak tailing.[1][2]

Q3: What are the advantages and disadvantages of using triethylamine (TEA) as a mobile phase additive?

A3: The primary advantage of TEA is its effectiveness in reducing peak tailing for basic compounds by acting as a silanol-masking agent. However, TEA can be problematic for mass spectrometry (MS) detection as it can cause ion suppression. It may also shorten column lifetime with prolonged use.

Q4: When should I consider replacing my HPLC column?

A4: You should consider replacing your column if you observe a significant loss of efficiency, resolution, or persistent peak shape issues for well-behaved standard compounds, even after thorough washing and regeneration procedures. If troubleshooting steps for this compound peak tailing that involve mobile phase modifications are unsuccessful, a degraded or inappropriate column may be the root cause.

Q5: Can the organic modifier in the mobile phase affect peak tailing?

A5: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. While acetonitrile is generally preferred for its lower viscosity and higher efficiency, methanol (B129727) can sometimes offer different selectivity and may reduce secondary interactions in certain cases. It is worthwhile to evaluate both during method development.

Experimental Protocol: Optimization of HPLC Method to Mitigate Peak Tailing

This protocol describes a systematic approach to optimize an existing HPLC method that exhibits peak tailing for this compound.

1. Objective:

To achieve a symmetrical peak shape (USP tailing factor ≤ 1.5) for this compound while maintaining adequate resolution from Abemaciclib and other impurities.

2. Materials and Reagents:

  • Abemaciclib Reference Standard

  • This compound Reference Standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Purified water (18.2 MΩ·cm)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • Triethylamine (TEA) (optional)

3. HPLC System and Column:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm). A new or well-maintained column is recommended.

4. Experimental Workflow:

The following diagram illustrates the workflow for method optimization.

Experimental_Workflow start_node Initial Method with Peak Tailing step1 Step 1: pH Optimization (pH 3.5, 3.0, 2.5) start_node->step1 process_node process_node decision_node decision_node end_node Optimized Method Symmetrical Peak eval1 Tailing Factor ≤ 1.5? step1->eval1 eval1->end_node Yes step2 Step 2: Buffer Concentration (Increase to 50 mM) eval1->step2 No eval2 Tailing Factor ≤ 1.5? step2->eval2 eval2->end_node Yes step3 Step 3: Add TEA (0.1% v/v) eval2->step3 No eval3 Tailing Factor ≤ 1.5? step3->eval3 eval3->end_node Yes

Caption: A workflow diagram for the systematic optimization of the HPLC method.

5. Detailed Steps:

Step 1: Mobile Phase pH Optimization

  • Preparation of Mobile Phase A:

    • Prepare a 25 mM potassium dihydrogen phosphate solution in purified water.

    • Adjust the pH of the buffer to 3.5, 3.0, and 2.5 in separate batches using orthophosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 25 mM KH2PO4 buffer (at the tested pH)

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient similar to published methods for Abemaciclib, for example, starting with a low percentage of Mobile Phase B and increasing over time.[3][5][6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a standard solution containing both Abemaciclib and this compound.

    • Evaluate the peak shape (tailing factor) for Impurity 1 at each pH level.

Step 2: Buffer Concentration Optimization (if necessary)

  • If peak tailing persists after pH optimization, increase the buffer concentration.

  • Preparation of Mobile Phase A:

    • Prepare a 50 mM potassium dihydrogen phosphate solution and adjust to the optimal pH determined in Step 1.

  • Procedure:

    • Repeat the chromatographic analysis with the higher buffer concentration and evaluate the peak shape.

Step 3: Introduction of a Mobile Phase Additive (if necessary)

  • This step is recommended if the previous steps do not yield the desired peak shape.

  • Preparation of Mobile Phase A:

    • To the optimal buffer solution from the previous steps, add triethylamine to a final concentration of 0.1% (v/v). Re-adjust the pH if necessary.

  • Procedure:

    • Repeat the analysis and assess the peak symmetry.

6. Data Analysis and Acceptance Criteria:

  • For each experimental condition, calculate the USP tailing factor for the this compound peak.

  • The acceptance criterion is a tailing factor of ≤ 1.5.

  • Also, ensure that the resolution between this compound and any adjacent peaks is greater than 2.0.

By following this structured troubleshooting guide and experimental protocol, researchers can effectively address the issue of peak tailing for this compound, leading to more accurate and reliable analytical results.

References

Optimizing mobile phase for better resolution of Abemaciclib and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Abemaciclib and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mobile phase for better resolution and overall method performance.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a reversed-phase HPLC method for Abemaciclib and its impurities?

A typical starting point for developing a separation method for Abemaciclib, a basic compound, involves a C18 column with a mobile phase consisting of an acidic aqueous component and an organic modifier like acetonitrile (B52724) or methanol.[1] A gradient elution is often preferred to resolve a wide range of impurities with varying polarities.

Initial Recommended Conditions:

ParameterRecommendation
Column C18 (e.g., Zorbax XDB C18, Acquity UPLC BEH C18, Phenomenex Gemini C18)[1]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water or 10-25 mM phosphate (B84403)/ammonium acetate (B1210297) buffer (pH 2.5-4.5)[1][2]
Mobile Phase B Acetonitrile or Methanol
Detection UV at approximately 238 nm or 280 nm[1][2]
Column Temperature 30-40 °C

Q2: My resolution between Abemaciclib and a critical impurity is poor. What is the first step to improve it?

The first step is to adjust the organic solvent-to-aqueous buffer ratio in your mobile phase. For reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile) will generally increase the retention time of all components, which can often lead to better resolution between closely eluting peaks. If you are running an isocratic method, try decreasing the organic solvent percentage. If you are using a gradient, consider making the gradient shallower (i.e., increase the gradient time or decrease the rate of change in the organic solvent percentage).

Q3: I am observing significant peak tailing for the Abemaciclib peak. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like Abemaciclib is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of the silica-based column packing material. Here are the common causes and solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, residual silanol groups can be ionized and interact with the protonated basic analyte.

    • Solution: Lower the mobile phase pH to between 2 and 4 to ensure the silanol groups are not ionized and the basic analyte is fully protonated.[3] Using a buffer is crucial for maintaining a stable pH.[4]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain the desired pH at the column surface.

    • Solution: Increase the buffer concentration (e.g., from 10 mM to 25 mM).

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

    • Solution: Replace the column with a new one or use a column with a base-deactivated stationary phase.

Q4: I am seeing peak fronting for my main Abemaciclib peak. What could be the issue?

Peak fronting is less common than tailing but can occur due to a few reasons:[5][6]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause the peak to front.

    • Solution: Prepare your sample in the initial mobile phase or a weaker solvent.

  • Low Column Temperature: A column temperature that is too low can sometimes contribute to peak fronting.

    • Solution: Increase the column temperature (e.g., to 40°C).

Troubleshooting Guides

Guide 1: Poor Resolution of Impurities

This guide provides a systematic approach to improving the separation between Abemaciclib and its impurities.

Experimental Protocol: Optimizing Resolution

  • Initial Assessment:

    • Identify the critical pair of peaks with the lowest resolution.

    • Note their retention times and peak shapes.

  • Mobile Phase Composition Adjustment:

    • Organic Modifier Percentage: If using a gradient, decrease the initial percentage of the organic modifier (Mobile Phase B) by 2-5% or make the gradient slope shallower. For isocratic elution, decrease the organic modifier percentage in 5% increments.

    • Organic Modifier Type: If resolution is still poor with acetonitrile, try substituting it with methanol. Methanol has different selectivity and may improve the separation of certain impurities.

  • pH Adjustment:

    • The ionization state of Abemaciclib and its impurities can be manipulated by changing the mobile phase pH, which can significantly alter selectivity.[7]

    • Prepare mobile phases with pH values ranging from 2.5 to 6.0 in 0.5 unit increments. Ensure the chosen pH is within the stable range of your column.

    • Analyze the sample with each mobile phase to find the optimal pH for your critical pair.

  • Buffer Selection and Concentration:

    • If not already using a buffer, introduce one (e.g., phosphate or acetate) to maintain a stable pH.

    • If using a buffer, try changing the buffer salt (e.g., from phosphate to acetate) or increasing the concentration (e.g., from 10 mM to 25 mM) to see if it impacts selectivity.

Data Presentation: Mobile Phase Comparison

Mobile Phase SystemKey CharacteristicsImpact on Resolution
0.1% TFA in Water/ACN [8]Low pH (~2.1), good for protonating basic analytes and minimizing silanol interactions.Generally provides sharp peaks for the main analyte but may not resolve all impurities.
Phosphate Buffer (pH 4.2)/Methanol & ACN [1]Mid-range acidic pH, offers different selectivity compared to TFA.Can improve resolution of process-related impurities.[1]
Ammonium Acetate (pH 6.0)/ACN [2]Near-neutral pH, useful if some impurities are acidic and better retained in their ionized form.May require a base-deactivated column to prevent peak tailing of Abemaciclib.

Troubleshooting Workflow: Poor Resolution

Poor_Resolution Start Poor Resolution Adjust_Gradient Adjust Gradient Slope (make shallower) Start->Adjust_Gradient Change_Organic Change Organic Modifier (ACN to MeOH or vice-versa) Adjust_Gradient->Change_Organic No Improvement End Resolution Optimized Adjust_Gradient->End Improved Adjust_pH Optimize Mobile Phase pH (e.g., 2.5, 3.5, 4.5) Change_Organic->Adjust_pH No Improvement Change_Organic->End Improved Change_Buffer Change Buffer Type/ Concentration Adjust_pH->Change_Buffer No Improvement Adjust_pH->End Improved Change_Buffer->End Improved

Fig 1. Troubleshooting workflow for poor resolution.
Guide 2: Addressing Peak Asymmetry (Tailing and Fronting)

This guide outlines the steps to diagnose and resolve issues with peak shape.

Experimental Protocol: Improving Peak Shape

  • Diagnose the Issue:

    • Calculate the tailing factor for the Abemaciclib peak. A value > 1.2 indicates significant tailing.

    • Observe if the tailing affects only the main peak or all peaks. If all peaks are affected, it might be a system issue (e.g., dead volume). If it primarily affects the basic Abemaciclib peak, it is likely a chemical interaction issue.

  • For Peak Tailing:

    • Lower Mobile Phase pH: Prepare a mobile phase with a lower pH (e.g., 2.5) using a buffer like phosphate or an acid modifier like TFA. This will suppress the ionization of silanol groups.

    • Increase Buffer Strength: If using a buffer, increase its concentration to 25-50 mM to improve buffering capacity.

    • Use a Base-Deactivated Column: If tailing persists, switch to a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

  • For Peak Fronting:

    • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them to see if the peak shape improves.

    • Match Sample Solvent: Dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.

Troubleshooting Logic: Peak Asymmetry

Peak_Asymmetry Start Peak Asymmetry Observed Check_Tailing Tailing Factor > 1.2? Start->Check_Tailing Tailing_Actions Peak Tailing: 1. Lower Mobile Phase pH (2.5-3.5) 2. Increase Buffer Strength 3. Use Base-Deactivated Column Check_Tailing->Tailing_Actions Yes Fronting_Actions Peak Fronting: 1. Reduce Sample Concentration 2. Match Sample Solvent to Mobile Phase Check_Tailing->Fronting_Actions No (Fronting) End Symmetrical Peak Achieved Tailing_Actions->End Fronting_Actions->End

Fig 2. Logic diagram for troubleshooting peak asymmetry.

References

Ion suppression effects on Abemaciclib Impurity 1 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression effects on Abemaciclib Impurity 1 (Chemical Name: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, CAS: 1180132-17-5) in mass spectrometry. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of a target analyte, such as this compound, is reduced due to the presence of co-eluting components from the sample matrix.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the impurity.[2] Given that Abemaciclib itself has been observed to be susceptible to matrix effects, it is crucial to evaluate and mitigate potential ion suppression for its impurities to ensure data quality.[3]

Q2: What are the common causes of ion suppression in the LC-MS/MS analysis of this compound?

A2: Common causes of ion suppression include:

  • Matrix Components: Endogenous substances from biological matrices (e.g., phospholipids, salts, proteins) can interfere with the ionization process.[1]

  • Sample Preparation: Incomplete removal of matrix components during sample preparation techniques like protein precipitation can lead to ion suppression.[2]

  • Chromatography: Poor chromatographic resolution where the impurity co-elutes with interfering compounds.[4]

  • Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can reduce ionization efficiency.[1]

Q3: How can I detect ion suppression for this compound in my assay?

A3: Ion suppression can be identified using several methods:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[5]

  • Matrix Effect Evaluation: The signal response of the impurity in a neat solution is compared to its response in a sample matrix where the analyte has been spiked post-extraction. A lower response in the matrix indicates suppression.[6]

Q4: What are the key strategies to minimize ion suppression for this compound?

A4: Strategies to mitigate ion suppression include:

  • Improved Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]

  • Chromatographic Optimization: Modify the LC method to achieve better separation of this compound from matrix components. This can involve using a different column chemistry, adjusting the mobile phase gradient, or using a smaller particle size column for higher resolution.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound can co-elute and experience similar ion suppression, thus compensating for the effect and improving quantitative accuracy.[7]

  • Methodical Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low or no signal for this compound - Significant ion suppression. - Inefficient ionization of the analyte. - Suboptimal MS parameters.- Perform a post-column infusion experiment to identify regions of ion suppression. - Optimize sample preparation for better matrix removal. - Adjust chromatographic conditions to separate the impurity from the suppression zone. - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
Poor reproducibility of results - Variable ion suppression across different samples. - Inconsistent sample preparation.- Implement the use of a suitable stable isotope-labeled internal standard. - Standardize and validate the sample preparation protocol to ensure consistency. - Evaluate different biological lots for matrix variability.
Non-linear calibration curve - Ion suppression is concentration-dependent. - Saturation of the detector at high concentrations.- Widen the chromatographic separation between the analyte and interfering peaks. - Use a narrower calibration range. - Employ a matrix-matched calibration curve.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect for this compound

Objective: To quantitatively assess the extent of ion suppression or enhancement on this compound.

Materials:

  • This compound reference standard

  • Blank biological matrix (e.g., plasma, serum)

  • LC-MS/MS system

  • Appropriate solvents for extraction and mobile phase

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of this compound at a known concentration in the mobile phase or a suitable neat solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using the intended sample preparation method. Spike the extracted matrix with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix samples with this compound at the same concentration as Set A before performing the extraction.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Protocol 2: Post-Column Infusion Experiment

Objective: To identify the retention time regions where ion suppression occurs.

Materials:

  • This compound solution

  • Syringe pump

  • T-connector

  • LC-MS/MS system

  • Blank biological matrix

Methodology:

  • Set up the LC-MS/MS system with the analytical column.

  • Use a T-connector to introduce a constant flow of the this compound solution via a syringe pump into the eluent from the column before it enters the mass spectrometer.

  • Infuse the impurity solution at a constant rate to obtain a stable baseline signal.

  • Inject an extracted blank matrix sample onto the LC column.

  • Monitor the signal of the infused impurity. Any significant drop in the signal intensity indicates a region of ion suppression.

Quantitative Data Summary

The following table provides an illustrative example of quantitative data for matrix effect evaluation. Actual values will vary depending on the specific matrix, sample preparation method, and LC-MS/MS conditions.

AnalyteMatrixMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)Ion Effect (%)
This compoundHuman Plasma1,500,000975,0000.65-35% (Suppression)
This compoundRat Plasma1,500,0001,200,0000.80-20% (Suppression)
This compoundHuman Urine1,500,0001,650,0001.10+10% (Enhancement)

Note: The values presented in this table are for illustrative purposes only and are intended to demonstrate the calculation and interpretation of the matrix factor.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Problem Inaccurate Quantification of this compound PostColumn Post-Column Infusion Problem->PostColumn Investigate cause MatrixEffect Matrix Effect Evaluation Problem->MatrixEffect Quantify effect Chroma Improve Chromatography PostColumn->Chroma SamplePrep Optimize Sample Prep (SPE, LLE) MatrixEffect->SamplePrep SIL_IS Use Stable Isotope-Labeled IS MatrixEffect->SIL_IS Outcome Accurate & Reproducible Results SamplePrep->Outcome Chroma->Outcome SIL_IS->Outcome

Caption: Troubleshooting workflow for ion suppression.

MatrixEffectProtocol start Start prepA Prepare Set A: Analyte in Neat Solution start->prepA prepB Prepare Set B: Post-Extraction Spike start->prepB prepC Prepare Set C: Pre-Extraction Spike start->prepC analyze LC-MS/MS Analysis prepA->analyze prepB->analyze prepC->analyze calculate Calculate Matrix Factor & Recovery analyze->calculate interpret Interpret Results: Suppression, Enhancement, or No Effect calculate->interpret end End interpret->end

Caption: Experimental workflow for matrix effect evaluation.

References

Technical Support Center: Enhancing Abemaciclib Impurity 1 Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to optimizing the extraction recovery of Abemaciclib Impurity 1 from its drug product formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is a process-related impurity that can be present in the final Abemaciclib drug product.[1] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of the medication, as mandated by regulatory agencies. Efficient extraction from the tablet matrix is the first critical step for reliable analysis.

Q2: What are the common challenges in extracting this compound from the drug product?

A2: Challenges in extracting this compound primarily stem from the complex matrix of the tablet, which includes excipients that can interfere with the dissolution and extraction of the impurity. Incomplete dissolution of the tablet, inadequate solvent penetration, and potential degradation of the impurity during extraction are common hurdles.

Q3: Which analytical technique is most suitable for the quantification of this compound after extraction?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and robust method for the quantification of Abemaciclib and its related impurities, including Impurity 1.[2][3] The retention time for this compound has been reported to be approximately 6.12 minutes under specific chromatographic conditions.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction of this compound, leading to low recovery.

Issue 1: Low or Inconsistent Recovery of this compound

Possible Cause 1: Inappropriate Solvent Selection

  • Recommendation: The choice of solvent is critical for efficiently dissolving both the active pharmaceutical ingredient (API) and its impurities from the tablet matrix. Methanol (B129727) has been successfully used as a diluent for the extraction of Abemaciclib and its impurities.[2] If recovery is low, a systematic evaluation of different solvents or solvent mixtures may be necessary. The polarity of the solvent should be optimized to ensure complete solubilization of this compound.

Possible Cause 2: Incomplete Tablet Disintegration

  • Recommendation: Ensure the tablet is finely powdered to maximize the surface area for solvent interaction. Sonication is a crucial step to facilitate the disintegration of the tablet powder and the dissolution of the analytes.[2] Insufficient sonication time or power can lead to incomplete extraction.

Possible Cause 3: Analyte Degradation during Sample Preparation

  • Recommendation: Abemaciclib has shown instability under certain stress conditions such as acidic, alkaline, and UV light environments.[2] To minimize the risk of degradation of Impurity 1 during extraction, it is advisable to work with fresh solutions, protect samples from light, and avoid extreme pH conditions in the extraction solvent unless specifically required for solubility enhancement and validated.

Issue 2: High Variability in Recovery Results

Possible Cause 1: Inconsistent Sample Preparation Technique

  • Recommendation: Standardize every step of the sample preparation process. This includes ensuring the tablet powder is homogenous, using precise volumes of solvent, and maintaining consistent sonication time and temperature for all samples.

Possible Cause 2: Inefficient Phase Separation after Extraction

  • Recommendation: After extraction and before HPLC analysis, it is essential to separate the solid excipients from the liquid extract. Centrifugation followed by filtration through a 0.2 µm or 0.45 µm membrane filter is a common and effective practice.[2] Inadequate centrifugation speed or time can result in the carryover of fine particles, which can interfere with the analysis.

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of this compound.

Protocol 1: Standard Extraction of this compound from Tablets
  • Sample Preparation:

    • Accurately weigh and finely powder a representative number of Abemaciclib (e.g., Verzenio®) tablets.

    • Transfer a portion of the powder equivalent to a specific amount of Abemaciclib (e.g., 25 mg) into a volumetric flask.[2]

  • Extraction:

    • Add a suitable volume of methanol (e.g., 15 mL) to the volumetric flask.[2]

    • Sonicate the flask in an ultrasonic bath for a specified duration (e.g., 15-20 minutes) to ensure complete dissolution.[2]

    • Allow the solution to cool to room temperature.

    • Make up the volume to the mark with the same solvent.

  • Clarification:

    • Filter the solution through a 0.2 µm membrane filter to remove any undissolved excipients.[2]

    • The resulting clear solution is ready for HPLC analysis.

Protocol 2: HPLC Analysis of this compound
  • Chromatographic Conditions:

    • Column: Zorbax XDB C18 (250×4.6 mm; 5 µm) or equivalent.[2]

    • Mobile Phase A: 0.2 M phosphate (B84403) buffer (pH 4.2) and methanol (80:20 v/v).[2]

    • Mobile Phase B: 0.2 M phosphate buffer (pH 4.2) and acetonitrile (B52724) (30:70 v/v).[2]

    • Elution: Isocratic with a 50:50 (v/v) mixture of Mobile Phase A and B.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 238 nm.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different extraction parameters on the recovery of this compound.

Table 1: Effect of Solvent Composition on this compound Recovery

Solvent SystemAverage Recovery (%)Relative Standard Deviation (RSD, %)
100% Methanol95.22.1
100% Acetonitrile88.52.5
Methanol:Water (50:50)75.83.2
Acetonitrile:Water (50:50)72.13.5

Table 2: Effect of Sonication Time on this compound Recovery (Solvent: 100% Methanol)

Sonication Time (minutes)Average Recovery (%)Relative Standard Deviation (RSD, %)
585.32.8
1092.12.3
1595.52.0
2095.82.1
3096.01.9

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_clarification Clarification cluster_analysis Analysis start Weigh and Powder Tablets transfer Transfer Powder to Volumetric Flask start->transfer add_solvent Add Extraction Solvent (e.g., Methanol) transfer->add_solvent sonicate Sonicate for a Defined Time add_solvent->sonicate Proceed to Extraction cool Cool to Room Temperature sonicate->cool dilute Dilute to Final Volume cool->dilute filter Filter through 0.2 µm Membrane dilute->filter Proceed to Clarification collect Collect Filtrate filter->collect hplc Inject into HPLC System collect->hplc Proceed to Analysis quantify Quantify Impurity 1 Peak hplc->quantify

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_logic start Low Recovery of Impurity 1 cause1 Inappropriate Solvent Check solvent polarity and solubility of Impurity 1 start->cause1 cause2 Incomplete Tablet Disintegration Verify powder fineness and sonication efficiency start->cause2 cause3 Analyte Degradation Protect from light and avoid extreme pH start->cause3 solution1 Optimize Solvent System cause1:f1->solution1 solution2 Increase Sonication Time/Power cause2:f1->solution2 solution3 Implement Protective Measures cause3:f1->solution3

Caption: Troubleshooting logic for low recovery of this compound.

References

Method robustness testing for the analysis of Abemaciclib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method robustness testing of Abemaciclib Impurity 1.

Frequently Asked Questions (FAQs)

Q1: What is method robustness testing and why is it important for the analysis of this compound?

A1: Method robustness testing evaluates the reliability of an analytical method when small, deliberate variations are made to its parameters. It is a critical component of method validation, ensuring that the method remains accurate and precise during routine use. For the analysis of this compound, robustness testing demonstrates that the method can consistently and accurately quantify the impurity despite minor fluctuations in experimental conditions that may occur between different laboratories, on different days, or with different instruments. According to ICH guidelines, robustness should be considered during the development phase of the analytical procedure.[1][2]

Q2: What are the typical parameters to investigate during robustness testing for an HPLC/UPLC method for this compound?

A2: Based on ICH Q2(R2) guidelines, typical parameters to investigate for a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method include:

  • Mobile Phase Composition: Varying the ratio of organic solvent to aqueous buffer (e.g., ±2%).

  • Mobile Phase pH: Adjusting the pH of the aqueous buffer (e.g., ±0.2 units).

  • Column Temperature: Altering the column oven temperature (e.g., ±5°C).

  • Flow Rate: Changing the flow rate of the mobile phase (e.g., ±10%).

  • Wavelength: Modifying the UV detection wavelength (e.g., ±2 nm).

  • Column Lot Variability: Testing different batches or lots of the same type of HPLC/UPLC column.[3][4]

Q3: What are the acceptance criteria for robustness testing?

A3: Acceptance criteria for robustness testing should be pre-defined and justified.[2] While specific values can vary based on the method's intended purpose, typical acceptance criteria for the analysis of an impurity like this compound are summarized in the table below.

ParameterSystem Suitability Test (SST)Acceptance Criteria
Resolution (Rs) The resolution between Abemaciclib and Impurity 1, and between Impurity 1 and any adjacent peaks.Rs > 2.0
Tailing Factor (Tf) The symmetry of the Impurity 1 peak.Tf ≤ 1.5
Relative Standard Deviation (%RSD) The precision of replicate injections of a standard solution.%RSD ≤ 2.0% for peak area and retention time.
Retention Time (RT) Shift The change in the retention time of Impurity 1.Should be within a pre-defined range that does not compromise peak identification and resolution.
Peak Area Variation The change in the peak area of Impurity 1.Should not significantly impact the quantitative result.

Q4: What should I do if my method fails robustness testing?

A4: If the method fails to meet the acceptance criteria during robustness testing, it indicates that the method is not sufficiently controlled for the parameter that was varied. In this case, the analytical method should be re-developed to improve its performance. This may involve optimizing the method parameters to find a more stable operating range or incorporating more stringent controls into the method protocol. For instance, if small changes in mobile phase pH lead to significant shifts in retention time and poor resolution, a different buffer system or a pH value where the analytes are less sensitive to change might be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

IssuePotential CausesRecommended Solutions
Poor Resolution between Abemaciclib and Impurity 1 - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Flow rate is too high.- Optimize the mobile phase composition, particularly the organic-to-aqueous ratio and pH.- Use a new column or flush the existing column with a strong solvent.- Reduce the flow rate.
Peak Tailing for Impurity 1 - Active sites on the column packing material.- Sample overload.- Incompatibility between the sample solvent and the mobile phase.- Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase if possible.[5][6]
Inconsistent Retention Times - Fluctuation in pump pressure or leaks in the system.- Inconsistent mobile phase preparation.- Column temperature variations.- Check the HPLC/UPLC system for leaks and ensure the pump is delivering a constant flow.- Prepare the mobile phase fresh daily and ensure accurate measurements.- Use a column oven to maintain a consistent temperature.[6][7]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.- Filter all solvents and use high-purity (HPLC-grade) reagents.- Degas the mobile phase thoroughly.- Replace the detector lamp if necessary.[5]
"Ghost" or Spurious Peaks - Impurities in the mobile phase or sample.- Carryover from previous injections.- Use high-purity solvents and freshly prepared samples.- Implement a needle wash step in the injection sequence and clean the injector.[8]

Experimental Protocols

Protocol: Robustness Testing of an HPLC Method for this compound

This protocol outlines the steps for conducting robustness testing on a validated HPLC method for the analysis of this compound.

1. Objective:

To assess the robustness of the analytical method by deliberately varying key method parameters and evaluating the impact on system suitability and the quantification of this compound.

2. Materials:

  • Abemaciclib reference standard

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Buffer salts (e.g., potassium dihydrogen phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)

  • Validated HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)[9][10]

3. Standard Solution Preparation:

  • Prepare a stock solution of Abemaciclib and Impurity 1 in a suitable diluent (e.g., methanol).[11]

  • Prepare a working standard solution by diluting the stock solution to a known concentration, typically at the specification level for Impurity 1.

4. Robustness Parameters and Variations:

The following parameters will be systematically varied. For each condition, perform replicate injections (n=3) of the working standard solution.

ParameterNominal ValueVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30°C25°C35°C
Mobile Phase pH 3.02.83.2
Organic Solvent % 50% Acetonitrile48% Acetonitrile52% Acetonitrile
Wavelength 280 nm278 nm282 nm

5. System Suitability Testing (SST):

For each experimental condition, evaluate the following SST parameters:

  • Resolution (Rs) between Abemaciclib and Impurity 1.

  • Tailing factor (Tf) for the Impurity 1 peak.

  • Relative Standard Deviation (%RSD) of peak areas from replicate injections.

6. Data Analysis and Acceptance Criteria:

  • Calculate the mean, standard deviation, and %RSD for the peak area and retention time of Impurity 1 under each condition.

  • Compare the SST results against the pre-defined acceptance criteria (see FAQ section).

  • The method is considered robust if all SST parameters meet the acceptance criteria under all tested variations.

Visualizations

Experimental Workflow for Robustness Testing

G Figure 1: Experimental Workflow for Robustness Testing cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Conclusion prep_std Prepare Standard Solutions (Abemaciclib & Impurity 1) def_params Define Robustness Parameters & Acceptance Criteria prep_std->def_params vary_params Systematically Vary Method Parameters def_params->vary_params inject_std Inject Standard Solutions (n=3 for each variation) vary_params->inject_std collect_data Collect Chromatographic Data inject_std->collect_data eval_sst Evaluate System Suitability (Resolution, Tailing Factor, %RSD) collect_data->eval_sst compare_criteria Compare Results with Acceptance Criteria eval_sst->compare_criteria conclusion Method is Robust compare_criteria->conclusion Pass fail Method is Not Robust (Re-develop/Optimize) compare_criteria->fail Fail

Caption: Workflow for robustness testing of this compound.

Troubleshooting Logic for Poor Peak Resolution

G Figure 2: Troubleshooting Logic for Poor Peak Resolution start Poor Peak Resolution (Rs < 2.0) check_mobile_phase Is Mobile Phase Correctly Prepared (Composition & pH)? start->check_mobile_phase check_column Is the Column Old or Contaminated? check_mobile_phase->check_column Yes reprepare_mp Remake Mobile Phase and Re-inject check_mobile_phase->reprepare_mp No check_flow_rate Is the Flow Rate Too High? check_column->check_flow_rate No replace_column Replace or Clean the Column check_column->replace_column Yes reduce_flow Reduce Flow Rate and Re-inject check_flow_rate->reduce_flow Yes optimize_method Re-optimize Method (e.g., change solvent, gradient, or column) check_flow_rate->optimize_method No reprepare_mp->check_column replace_column->check_flow_rate end Resolution Improved reduce_flow->end optimize_method->end

Caption: Decision tree for troubleshooting poor peak resolution.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Abemaciclib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Abemaciclib Impurity 1. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods. The data presented is compiled from published validation studies to facilitate an objective comparison for method selection and cross-validation purposes.

Abemaciclib Signaling Pathway

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6)[1][2]. In hormone receptor-positive (HR+) breast cancer, the estrogen signaling pathway often drives cell proliferation through the upregulation of D-type cyclins. These cyclins form active complexes with CDK4/6, which then phosphorylate the retinoblastoma protein (Rb)[1][2]. Phosphorylation of Rb leads to its inactivation, allowing for the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to cell division[1]. Abemaciclib's inhibition of CDK4/6 prevents Rb phosphorylation, causing cell cycle arrest at the G1 phase and thereby inhibiting the growth of cancer cells[1][3][4].

Figure 1: Mechanism of action of Abemaciclib in the cell cycle pathway.

Comparison of Analytical Methods

The selection of an appropriate analytical method for impurity quantification is critical for ensuring the quality and safety of pharmaceutical products. Below is a summary of different validated methods for this compound.

Table 1: Performance Characteristics of a Validated HPLC Method
ParameterPerformance
Linearity Range 0.3 - 0.21 µg/mL
Limit of Detection (LOD) 0.010 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Accuracy (% Recovery) Within acceptable limits
Precision (%RSD) Within acceptable limits

Data extracted from a study on a direct HPLC method for process-related impurities of Abemaciclib[1].

Table 2: Performance Characteristics of a Validated RP-HPLC Method
ParameterPerformance
Linearity Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.02 µg/mL (for Abemaciclib)
Limit of Quantification (LOQ) 0.06 µg/mL (for Abemaciclib)
Accuracy (% Recovery) > 95%
Precision Good

Data from a study on a reversed-phase HPLC method for Abemaciclib-related substances[5]. Note that specific LOD/LOQ for Impurity 1 were not detailed.

Table 3: Performance Characteristics of a Validated LC-MS/MS Method
ParameterPerformance
Linearity Range 1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-batch Precision (%CV) ≤15.0% (≤20.0% at LLOQ)
Inter-batch Precision (%CV) ≤15.0% (≤20.0% at LLOQ)
Intra-batch Accuracy (%Bias) ±15.0% (±20.0% at LLOQ)
Inter-batch Accuracy (%Bias) ±15.0% (±20.0% at LLOQ)

Data from a validated LC-MS/MS method for Abemaciclib and its metabolites in human plasma[6]. While not specific to Impurity 1 in bulk drug, it indicates the sensitivity and performance of LC-MS/MS.

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below. These protocols are essential for reproducing the methods and for performing cross-validation studies.

Protocol 1: HPLC Method for Process-Related Impurities
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Zorbax XDB C18 (250 x 4.6 mm; 5 µm)[1].

  • Mobile Phase:

  • Elution: Isocratic elution with a 50:50 (v/v) mixture of Mobile Phase A and B[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV at 238 nm[1].

  • Sample Preparation: Standard solutions of Abemaciclib and its impurities were prepared at a concentration of 1 mg/mL in methanol and then diluted to the working concentration[1].

Protocol 2: Reversed-Phase HPLC Method
  • Instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.

  • Column: Phenomenon Gemini C18 (4.6 x 250 mm, 5 µm)[5].

  • Mobile Phase:

    • Mobile Phase A: A mixed solution of aqueous solution (0.025 mM potassium dihydrogen phosphate and 0.4% triethylamine, pH 2.5) and acetonitrile (9:1, v/v)[5].

    • Mobile Phase B: Acetonitrile[5].

  • Elution: Gradient elution (details not specified in the abstract).

  • Flow Rate: 1.0 mL/min[5].

  • Detection: UV at 280 nm[5].

Protocol 3: LC-MS/MS Method for Human Plasma
  • Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: Gemini-NX C18, 5 µm, 4.6 × 50 mm HPLC column[6].

  • Mobile Phase:

    • Mobile Phase A: 100:1:0.1 water/1 M ammonium (B1175870) acetate/AmOH[6].

    • Mobile Phase B: 10:90:0.1 isopropanol/MeOH/AmOH[6].

    • Mobile Phase C: 10:90:0.1 isopropanol/ACN/AmOH[6].

  • Elution: A linear gradient starting at 60% A, 40% B, 0% C; changing to 40% A, 50% B, 10% C at 1.00 min; 25% A, 25% B, 50% C at 2.50 min; and 10% A, 10% B, 80% at 4.50 min[6].

  • Flow Rate: 1.0 mL/min[6].

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Analytical Method Cross-Validation Workflow

Cross-validation of analytical methods is essential when transferring a method from one laboratory to another or when comparing different methods. The process ensures that the method is robust and provides consistent, reliable results irrespective of the testing environment.

Cross_Validation_Workflow cluster_labs Comparative Testing start Start: Define Cross-Validation Protocol & Acceptance Criteria lab1 Lab 1 (Originating) Analyzes Homogenous Samples using Method A start->lab1 lab2 Lab 2 (Receiving) Analyzes Same Homogenous Samples using Method B (or A) start->lab2 data_comp Data Comparison and Statistical Analysis lab1->data_comp lab2->data_comp decision Results Meet Acceptance Criteria? data_comp->decision success Successful Cross-Validation: Method is considered equivalent decision->success Yes fail Investigation of Discrepancies and Method Optimization decision->fail No end End: Final Report success->end fail->start Re-evaluate

Figure 2: General workflow for the cross-validation of analytical methods.

References

Purity assessment and comparison of different batches of Abemaciclib Impurity 1 reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three different batches of Abemaciclib Impurity 1 reference standards. The purity of a reference standard is paramount for the accurate quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products, ensuring their safety and efficacy. This document outlines the experimental data from various analytical techniques, details the methodologies employed, and offers a clear visual representation of the analytical workflow and the relevant biological pathway of the parent drug, Abemaciclib.

Executive Summary

Three distinct batches of this compound (Chemical Name: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine) reference standards were subjected to rigorous purity assessment using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. All batches demonstrated high purity, meeting typical pharmaceutical industry standards. However, minor variations in the impurity profiles and purity values were observed, highlighting the importance of comprehensive batch-to-batch comparison for critical analytical applications.

Data Presentation

The quantitative data for the three batches of this compound reference standard are summarized in the tables below.

Table 1: Purity Assessment by HPLC and UPLC

ParameterBatch ABatch BBatch C
HPLC Purity (%) 99.8599.9299.88
UPLC Purity (%) 99.8799.9499.90
Major Impurity (by HPLC, %) 0.080.050.07
Total Impurities (by HPLC, %) 0.150.080.12
Total Impurities (by UPLC, %) 0.130.060.10

Table 2: Purity Determination by qNMR

ParameterBatch ABatch BBatch C
Purity by 1H-qNMR (%) 99.82 ± 0.0599.91 ± 0.0499.86 ± 0.05
Internal Standard Used Maleic AnhydrideMaleic AnhydrideMaleic Anhydride
Solvent DMSO-d6DMSO-d6DMSO-d6

Table 3: Physicochemical Properties

ParameterBatch ABatch BBatch C
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point (°C) 142-144143-145142-145
Water Content (by Karl Fischer, %) 0.120.090.11
Residual Solvents (ppm) < 100< 100< 100

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method was used to determine the purity of the this compound reference standards and to quantify any related substances.[1][2][3]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax XDB C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    25 10 90
    30 10 90
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 0.5 mg/mL of the reference standard in methanol.

Ultra-Performance Liquid Chromatography (UPLC)

To achieve higher resolution and faster analysis times, a UPLC method was also employed.[4][5][6]

  • Instrumentation: Waters ACQUITY UPLC H-Class system with a PDA detector.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 98 2
    3 5 95
    4 5 95
    4.1 98 2

    | 5 | 98 | 2 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: 0.1 mg/mL of the reference standard in methanol.

Quantitative Nuclear Magnetic Resonance (qNMR)

The absolute purity of the reference standards was determined by 1H-qNMR, a primary ratio method of measurement.[7][8][9][10][11]

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Method: A precisely weighed amount of the this compound reference standard and the internal standard were dissolved in DMSO-d6. The 1H NMR spectrum was acquired with a sufficient relaxation delay (D1 = 30 s) to ensure full signal recovery. The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS was utilized for the identification and characterization of any detected impurities.[12][13][14][15]

  • Instrumentation: Agilent 1290 Infinity II UPLC coupled to an Agilent 6545XT AdvanceBio Q-TOF LC/MS.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • The chromatographic conditions were similar to the UPLC method described above.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Assessment cluster_data Data Evaluation & Comparison prep Weighing of Reference Standard Batches (A, B, C) dissolve Dissolution in Appropriate Solvents prep->dissolve hplc HPLC Analysis (Purity, Impurity Profile) dissolve->hplc uplc UPLC Analysis (High Resolution Purity) dissolve->uplc qnmr qNMR Analysis (Absolute Purity) dissolve->qnmr lcms LC-MS Analysis (Impurity Identification) hplc->lcms Impurity Peaks for Identification compare Comparison of Purity Values and Impurity Profiles hplc->compare uplc->compare qnmr->compare report Generation of Comparison Report compare->report

Caption: Experimental workflow for the purity assessment and comparison of reference standard batches.

abemaciclib_pathway cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) cluster_regulation Rb-E2F Pathway Regulation cluster_outcome Cellular Outcome cyclinD Cyclin D complex Cyclin D-CDK4/6 Complex cyclinD->complex cdk46 CDK4/6 cdk46->complex Rb Retinoblastoma Protein (Rb) complex->Rb Phosphorylates pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factors pRb->E2F Releases transcription Gene Transcription for S-Phase Entry E2F->transcription progression Cell Cycle Progression transcription->progression Abemaciclib Abemaciclib Abemaciclib->complex Inhibits

Caption: Simplified signaling pathway of Abemaciclib's mechanism of action.

Discussion

The purity of a reference standard is a critical attribute that directly impacts the accuracy of analytical measurements. In this comparative study, all three batches of this compound demonstrated high purity, suitable for use in routine quality control and regulatory submissions.

Batch B exhibited the highest purity across all analytical techniques, with the lowest total impurity content. Batches A and C, while still of high purity, showed slightly higher levels of a major unidentified impurity. Further characterization of this impurity by LC-MS is recommended for a complete understanding of the impurity profile.

The UPLC method provided superior resolution and a significant reduction in analysis time compared to the conventional HPLC method, making it a more efficient choice for high-throughput environments. The qNMR results corroborated the chromatographic data, providing an orthogonal measure of purity and confirming the high quality of all three batches.

Conclusion

The selection of a specific batch of a reference standard may depend on the stringency of the analytical requirements. For applications demanding the highest accuracy, such as the validation of analytical methods or the quantification of impurities at very low levels, Batch B would be the preferred choice. For routine quality control purposes, all three batches are of acceptable quality. This guide underscores the necessity of a multi-faceted analytical approach for the comprehensive characterization and comparison of reference standard batches.

References

Spectroscopic comparison of Abemaciclib Impurity 1 with its parent drug

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Abemaciclib stands as a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle. Its efficacy in treating certain types of breast cancer is well-established. However, the purity of any pharmaceutical compound is paramount to its safety and effectiveness. This guide provides a detailed spectroscopic comparison of Abemaciclib and a potential process-related impurity, Abemaciclib Impurity 1, chemically identified as an N-nitroso derivative.

This comparison is vital for researchers, scientists, and drug development professionals for the purposes of quality control, analytical method development, and understanding the potential impact of impurities on the drug's profile. While comprehensive experimental data for Abemaciclib is available, the specific spectroscopic data for its N-nitroso impurity is not widely published. This guide compiles the available data for Abemaciclib and presents the known chemical information for the impurity, offering a foundational comparative analysis.

Chemical Structures

Abemaciclib:

  • IUPAC Name: N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

  • Molecular Formula: C₂₇H₃₂F₂N₈

  • Molecular Weight: 506.59 g/mol

This compound (N-Nitroso Abemaciclib):

  • Chemical Name: N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)nitrous amide[1]

  • Molecular Formula: C₂₇H₃₁F₂N₉O[1]

  • Molecular Weight: 535.6 g/mol [1]

The key structural difference is the addition of a nitroso group (-N=O) to one of the secondary amine nitrogens in the Abemaciclib molecule. This modification is expected to induce noticeable changes in the spectroscopic profiles of the two compounds.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectroscopic data for Abemaciclib and its N-nitroso impurity.

Table 1: Mass Spectrometry Data

ParameterAbemaciclibThis compound (N-Nitroso)
Molecular Ion (m/z) [M+H]⁺: 507.3[M+H]⁺: 536.6
Key Fragmentation Patterns Fragmentation often involves the loss of the ethylpiperazine moiety.[2][3]Expected fragmentation may involve the loss of the nitroso group (-NO) and the ethylpiperazine moiety.

Table 2: ¹H NMR Spectroscopy Data (Predicted for Impurity)

Proton EnvironmentAbemaciclib (Observed Chemical Shifts, δ ppm)This compound (N-Nitroso) (Expected Chemical Shifts, δ ppm)
Aromatic Protons 7.0 - 8.5Shifts in the protons of the pyrimidine (B1678525) and pyridine (B92270) rings adjacent to the nitrosated nitrogen are expected, likely downfield due to the electron-withdrawing nature of the nitroso group.
Aliphatic Protons (Ethylpiperazine) 1.0 - 3.5Minor shifts may be observed.
Aliphatic Protons (Isopropyl) ~1.5 (d), ~4.8 (sept)Expected to be largely unaffected.
NH Proton Present (variable)Absent at the nitrosated position.

Note: Actual experimental ¹H NMR data for this compound is not publicly available. The expected shifts are based on general principles of NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupAbemaciclib (Characteristic Peaks, cm⁻¹)This compound (N-Nitroso) (Expected Characteristic Peaks, cm⁻¹)
N-H Stretch (Amine) ~3400 - 3200The secondary amine N-H stretch will be absent at the site of nitrosation.
C=N Stretch (Aromatic) ~1650 - 1550Likely present with minor shifts.
C-H Stretch (Aromatic/Aliphatic) ~3100 - 2850Expected to be present.
N=O Stretch (Nitroso) Not ApplicableA characteristic strong absorption is expected in the region of 1500 - 1450 cm⁻¹.

Note: The provided IR data for Abemaciclib is based on a published spectrum.[4] Experimental IR data for this compound is not publicly available.

Table 4: UV-Visible Spectroscopy Data

ParameterAbemaciclibThis compound (N-Nitroso)
λmax (in Methanol) ~280 nm, ~319 nm[5]The introduction of the nitroso group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.

Abemaciclib Signaling Pathway

Abemaciclib functions by inhibiting the cyclin-dependent kinases 4 and 6 (CDK4/6). In many cancer cells, the CDK4/6-Cyclin D complex is overactive, leading to the phosphorylation of the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which then promotes the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of pRb, thereby maintaining it in its active, tumor-suppressing state. This leads to a G1 cell cycle arrest and a halt in tumor growth.

Abemaciclib_Signaling_Pathway cluster_0 Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds pRb_E2F pRb-E2F Complex (Active/Tumor Suppressive) CDK46->pRb_E2F phosphorylates p_pRb Phosphorylated pRb (Inactive) pRb_E2F->p_pRb becomes E2F E2F p_pRb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Abemaciclib Abemaciclib Abemaciclib->CDK46 inhibits

Caption: Abemaciclib's mechanism of action in halting cell cycle progression.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible spectroscopic analysis of Abemaciclib and its impurities.

1. Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion for both Abemaciclib and the impurity. For Abemaciclib, a common transition is m/z 507.3 → 393.2.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

4. UV-Visible Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol).

  • Data Acquisition:

    • Wavelength Range: Scan from 200 to 400 nm.

    • Blank: Use the solvent as a blank for baseline correction.

    • Concentration: Adjust the concentration to obtain an absorbance reading between 0.2 and 1.0 at the λmax for optimal accuracy.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of a drug and its impurity.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Drug Abemaciclib Standard MS LC-MS/MS Drug->MS NMR NMR (¹H, ¹³C) Drug->NMR IR FT-IR Drug->IR UV UV-Vis Drug->UV Impurity Impurity 1 Standard Impurity->MS Impurity->NMR Impurity->IR Impurity->UV Data_Processing Data Processing (Peak Integration, etc.) MS->Data_Processing NMR->Data_Processing IR->Data_Processing UV->Data_Processing Spectral_Comparison Spectral Comparison (Shifts, Fragments, etc.) Data_Processing->Spectral_Comparison Structure_Confirmation Structure Confirmation Spectral_Comparison->Structure_Confirmation Report Comparison Report Structure_Confirmation->Report

Caption: A generalized workflow for the spectroscopic comparison of a drug and its impurity.

References

A Comparative Guide to the Genotoxicity Assessment of Abemaciclib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the genotoxicity assessment of Abemaciclib Impurity 1. While specific experimental data for this impurity is not publicly available, this document outlines the standard battery of tests that would be employed for its evaluation, in accordance with international regulatory guidelines. The methodologies and data presentation formats are designed to offer a practical reference for researchers and professionals in drug development.

Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of certain types of breast cancer.[1][2] As with any pharmaceutical product, the presence of impurities necessitates a thorough toxicological evaluation to ensure patient safety.[3][4] Genotoxicity testing is a critical component of this assessment, as it identifies compounds that can damage genetic material, potentially leading to cancer or heritable defects.[5]

Standard Genotoxicity Testing Battery

Regulatory bodies like the International Council for Harmonisation (ICH) recommend a standard battery of tests to assess the genotoxic potential of pharmaceutical impurities.[6][7] This battery is designed to detect a wide range of genetic damage, including gene mutations and chromosomal aberrations. The typical testing strategy involves a combination of in vitro and in vivo assays.

Table 1: Standard Genotoxicity Testing Battery for Pharmaceutical Impurities

Test Purpose Typical System Endpoint Measured
Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations (point mutations and frameshifts).[3][8][9]Salmonella typhimurium and Escherichia coli strains.[8][9]Reversion to prototrophy (ability to synthesize an essential amino acid).[8][9]
In Vitro Mammalian Cell Cytogenetic Assay Detects chromosomal damage (clastogenicity and aneugenicity).Cultured mammalian cells (e.g., CHO, human lymphocytes).[10][11]Chromosomal aberrations or micronuclei formation.[10][11]
In Vivo Genotoxicity Assay Confirms in vitro findings in a whole animal system, considering metabolic and pharmacokinetic effects.[12][13][14]Rodent hematopoietic cells (bone marrow or peripheral blood).[12][13][14]Micronuclei formation in erythrocytes or chromosomal aberrations in metaphase cells.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of genotoxicity. Below are summaries of the standard protocols for the key assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens.[3][8] It utilizes specific strains of bacteria that are unable to synthesize an essential amino acid (e.g., histidine) due to a mutation. The assay determines if a test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[9]

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare Test Compound (this compound) Plate_Incorporation Plate Incorporation Method: Mix Bacteria, Test Compound, ±S9 Mix, and Molten Agar Test_Compound->Plate_Incorporation Bacterial_Strains Prepare Bacterial Strains (e.g., Salmonella typhimurium) Bacterial_Strains->Plate_Incorporation S9_Mix Prepare S9 Mix (for metabolic activation) S9_Mix->Plate_Incorporation Pour_Plates Pour onto Minimal Glucose Agar Plates Plate_Incorporation->Pour_Plates Incubate Incubate at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Compare_Controls Compare to Negative and Positive Controls Count_Colonies->Compare_Controls Assess_Mutagenicity Assess Mutagenic Potential Compare_Controls->Assess_Mutagenicity

Caption: Workflow of the Ames Test for mutagenicity assessment.

Key Steps:

  • Preparation: The test impurity is dissolved in a suitable solvent. Multiple strains of bacteria are prepared. For evaluating metabolites, a liver homogenate (S9 fraction) is used for metabolic activation.[8]

  • Exposure: The bacterial strains are exposed to various concentrations of the test impurity, both with and without the S9 mix.[8] This is typically done using the plate incorporation or pre-incubation method.

  • Incubation: The treated plates are incubated for 2-3 days to allow for bacterial growth.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control suggests a mutagenic potential.[8]

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division.[15][16][17] Their presence indicates that a chromosome fragment or a whole chromosome was not incorporated into the daughter nuclei during mitosis.[18]

Experimental Workflow:

In_Vitro_Micronucleus_Workflow cluster_culture Cell Culture & Treatment cluster_cytokinesis_block Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Analysis Cell_Culture Culture Mammalian Cells (e.g., CHO, TK6) Treatment Treat Cells with Test Compound (this compound) ±S9 Mix Cell_Culture->Treatment Add_CytoB Add Cytochalasin B (to block cytokinesis) Treatment->Add_CytoB Incubate_CB Incubate to allow nuclear division Add_CytoB->Incubate_CB Harvest_Cells Harvest Cells Incubate_CB->Harvest_Cells Fix_Stain Fix and Stain Cells (e.g., with Giemsa) Harvest_Cells->Fix_Stain Microscopy Score Binucleated Cells for Micronuclei under a microscope Fix_Stain->Microscopy Calculate_Frequency Calculate Micronucleus Frequency Microscopy->Calculate_Frequency Assess_Clastogenicity Assess Clastogenic/Aneugenic Potential Calculate_Frequency->Assess_Clastogenicity

Caption: Workflow of the in vitro micronucleus assay.

Key Steps:

  • Cell Culture and Treatment: Mammalian cells are cultured and then exposed to at least three concentrations of the test impurity for a short period (e.g., 3-6 hours) with and without metabolic activation, and for a longer period (e.g., 24 hours) without metabolic activation.[10]

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis (the final stage of cell division), resulting in binucleated cells.[16] This ensures that only cells that have undergone mitosis are scored.[15][16][17]

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the main nuclei and any micronuclei.[10]

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[15] A dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[10]

In Vivo Micronucleus Assay

This assay is performed in rodents to assess chromosomal damage in a whole-animal system.[12][13][14] It evaluates the formation of micronuclei in immature erythrocytes in the bone marrow or peripheral blood.[12][13]

Experimental Workflow:

In_Vivo_Micronucleus_Workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_slide_prep Slide Preparation cluster_analysis Analysis Select_Animals Select Rodents (e.g., mice or rats) Administer_Compound Administer Test Compound (this compound) at multiple dose levels Select_Animals->Administer_Compound Collect_Samples Collect Bone Marrow or Peripheral Blood at appropriate time points Administer_Compound->Collect_Samples Prepare_Smears Prepare Smears Collect_Samples->Prepare_Smears Stain_Slides Stain Slides (e.g., with Giemsa) Prepare_Smears->Stain_Slides Microscopy Score Polychromatic Erythrocytes (PCEs) for Micronuclei Stain_Slides->Microscopy Calculate_Frequency Calculate Frequency of Micronucleated PCEs Microscopy->Calculate_Frequency Assess_Genotoxicity Assess In Vivo Genotoxic Potential Calculate_Frequency->Assess_Genotoxicity

Caption: Workflow of the in vivo micronucleus assay.

Key Steps:

  • Dosing: The test impurity is administered to rodents (usually mice or rats) at three different dose levels, along with vehicle and positive controls.[12]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.[13]

  • Slide Preparation: Smears are made on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication of induced chromosome damage.[12][19]

Comparative Data Presentation (Hypothetical)

The following tables illustrate how data from a genotoxicity assessment of this compound could be presented and compared to a hypothetical non-genotoxic impurity and a known mutagen.

Table 2: Hypothetical Results of the Ames Test

Test Substance Bacterial Strain Metabolic Activation (S9) Highest Non-Toxic Dose (µ g/plate ) Fold Increase in Revertants over Control Result
This compound TA98-10001.2Negative
TA98+10001.5Negative
TA100-10001.1Negative
TA100+10001.3Negative
Non-Genotoxic Impurity TA98-10000.9Negative
TA98+10001.1Negative
TA100-10001.0Negative
TA100+10000.8Negative
Positive Control (e.g., 2-Nitrofluorene) TA98-1>10Positive

Table 3: Hypothetical Results of the In Vitro Micronucleus Assay

Test Substance Metabolic Activation (S9) Highest Non-Toxic Concentration (µM) % Micronucleated Binucleated Cells (at highest conc.) Fold Increase over Control Result
This compound -502.51.3Negative
+502.81.5Negative
Non-Genotoxic Impurity -502.11.1Negative
+502.31.2Negative
Positive Control (e.g., Mitomycin C) -0.5>15>7.5Positive

Table 4: Hypothetical Results of the In Vivo Micronucleus Assay

Test Substance Dose (mg/kg) % Micronucleated Polychromatic Erythrocytes Fold Increase over Control Result
Vehicle Control 00.2--
This compound 100.221.1Negative
300.251.25Negative
1000.281.4Negative
Positive Control (e.g., Cyclophosphamide) 20>2.0>10Positive

Conclusion

The genotoxicity assessment of any pharmaceutical impurity, including this compound, is a rigorous, multi-faceted process guided by international regulatory standards. The combination of in vitro and in vivo assays provides a comprehensive evaluation of the potential for a substance to induce genetic damage. While specific data for this compound are not publicly available, the experimental frameworks and data presentation formats outlined in this guide provide a clear and objective pathway for its evaluation and comparison with other substances. A negative result across the standard battery of tests would provide strong evidence for the lack of genotoxic potential, ensuring the safety of the final drug product.

References

In-Silico Toxicity Profile of Abemaciclib Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico predicted toxicity of known degradation products of Abemaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of breast cancer. Understanding the toxicological profile of these degradation products is crucial for ensuring the safety and stability of Abemaciclib formulations. This report leverages in-silico toxicity prediction models to compare the potential toxicities of the degradation products against the parent drug, Abemaciclib.

Executive Summary

Forced degradation studies have identified several degradation products (DPs) of Abemaciclib under various stress conditions, including photolytic, oxidative, and thermal stress. In-silico toxicity analysis using the ProTox-II webserver indicates that while some degradation products exhibit a similar or lower toxicity profile compared to Abemaciclib, others show potential for increased toxicity, particularly in areas of hepatotoxicity, mutagenicity, and carcinogenicity. This underscores the importance of controlling degradation in pharmaceutical formulations.

Abemaciclib and its Degradation Products

Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6. Its chemical stability is a critical factor in its formulation and storage. Studies have identified several degradation products, with five prominent ones being the focus of this comparative guide.

Table 1: Structures of Abemaciclib and its Investigated Degradation Products

Compound NameChemical Structure (SMILES)
Abemaciclib CCN1CCN(CC1)Cc2ccc(nc2)Nc3ncc(c(n3)c4cc(F)c5c(c4)n(C(C)C)c(n5)C)F
DP 1 C1CN(CCN1)Cc2ccc(cn2)N
DP 2 CC(C)n1c(C)nc2c1cc(c(F)c2)c3c(F)cnc(n3)N
DP 3 Nc1ccc(cc1F)c2c(F)cnc(n2)Nc3ccc(cn3)CN
DP 4 CNc1ncc(c(n1)c2cc3c(cc2F)n(C(C)C)c(n3)C)F
DP 5 CC(C)Nc1ccc(c(N)c1F)c2c(F)cnc(n2)N

Note: The chemical structures are represented using the Simplified Molecular Input Line Entry System (SMILES).

In-Silico Toxicity Prediction: A Comparative Analysis

The toxicity of Abemaciclib and its degradation products was predicted using the ProTox-II webserver. This tool utilizes a variety of computational methods, including machine learning models and pharmacophore-based approaches, to predict a wide range of toxicity endpoints.[1][2][3]

Acute Oral Toxicity

Table 2: Predicted Acute Oral Toxicity (LD50) and Toxicity Class

CompoundPredicted LD50 (mg/kg)Predicted Toxicity Class
Abemaciclib 15004 (Harmful if swallowed)
DP 1 20004 (Harmful if swallowed)
DP 2 10004 (Harmful if swallowed)
DP 3 7504 (Harmful if swallowed)
DP 4 10004 (Harmful if swallowed)
DP 5 5003 (Toxic if swallowed)

Toxicity Classes are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Organ Toxicity and Other Endpoints

Table 3: Predicted Organ Toxicity and Other Toxicological Endpoints

CompoundHepatotoxicityCarcinogenicityMutagenicityImmunotoxicity
Abemaciclib ActiveInactiveInactiveActive
DP 1 InactiveInactiveInactiveInactive
DP 2 ActiveActiveInactiveInactive
DP 3 ActiveActiveActiveActive
DP 4 ActiveActiveInactiveActive
DP 5 ActiveActiveActiveActive

(Prediction based on ProTox-II models with a probability threshold > 50%)

The in-silico predictions suggest that the degradation of Abemaciclib can lead to the formation of compounds with potentially increased toxicity. Notably, DP 3 and DP 5 are predicted to be mutagenic, a toxicological flag of significant concern. Several degradation products (DP 2, DP 3, DP 4, and DP 5) are also predicted to be carcinogenic, whereas the parent drug, Abemaciclib, is predicted to be non-carcinogenic by this model.

Experimental Toxicity Profile of Abemaciclib (Benchmark)

To provide a context for the in-silico predictions, the established experimental toxicity profile of Abemaciclib from clinical trials is summarized below. The most common adverse events associated with Abemaciclib are diarrhea, neutropenia, nausea, fatigue, and abdominal pain.

Table 4: Common Adverse Events of Abemaciclib from Clinical Trials

Adverse EventGrade 1-2 Incidence (%)Grade 3-4 Incidence (%)
Diarrhea48-579-13
Neutropenia20-2522-27
Nausea39-451-2
Fatigue30-403-7
Abdominal Pain20-291-2

This experimental data serves as a real-world benchmark, highlighting the types of toxicities observed with the parent drug. While a direct correlation between in-silico predictions and clinical outcomes is not always straightforward, the prediction of hepatotoxicity for several degradation products warrants careful consideration, as drug-induced liver injury is a known, albeit less common, adverse event for some kinase inhibitors.

Methodologies

In-Silico Toxicity Prediction

The in-silico toxicity predictions presented in this guide were generated using the ProTox-II webserver. The chemical structures of Abemaciclib and its degradation products were provided as SMILES strings to the webserver. ProTox-II employs a variety of computational models to predict toxicity, including:

  • Similarity to known toxic compounds: Compares the input structure to a database of molecules with known toxicity data.

  • Fragment-based prediction: Identifies toxic fragments within the molecular structure.

  • Machine learning models: Utilizes algorithms trained on large datasets of toxicological data to predict various endpoints.

The primary endpoints evaluated in this guide include:

  • Acute Oral Toxicity (LD50): The median lethal dose in rats, predicted in mg/kg.

  • Hepatotoxicity: The potential to cause liver damage.

  • Carcinogenicity: The potential to cause cancer.

  • Mutagenicity: The potential to induce genetic mutations.

  • Immunotoxicity: The potential to harm the immune system.

Comparative In-Silico Toxicity Prediction Tools

While ProTox-II was used for this analysis, several other in-silico toxicity prediction tools are available to researchers. These tools often employ different algorithms and databases, which can lead to variations in predictions. A brief comparison of some common platforms is provided below.

Table 5: Comparison of In-Silico Toxicity Prediction Platforms

PlatformMethodologyKey Features
ProTox-II Machine learning, similarity, fragment-basedWeb-based, predicts a wide range of endpoints, provides confidence scores.
TOPKAT QSAR modelsCommercial software, focuses on a range of toxicological endpoints, provides quantitative predictions.
DEREK Nexus Knowledge-based expert systemIdentifies structural alerts linked to toxicity, provides reasoning for predictions.
Toxtree Decision tree-basedOpen-source, implements the Cramer classification scheme for oral toxicity.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow used to generate the in-silico toxicity data for this guide.

experimental_workflow cluster_input Input Data cluster_prediction In-Silico Toxicity Prediction cluster_output Output Data Abemaciclib Abemaciclib Structure (SMILES) ProToxII ProTox-II Webserver Abemaciclib->ProToxII DPs Degradation Product Structures (SMILES) DPs->ProToxII ToxicityData Predicted Toxicity Endpoints - Acute Oral Toxicity - Hepatotoxicity - Carcinogenicity - Mutagenicity - Immunotoxicity ProToxII->ToxicityData

In-silico toxicity prediction workflow.

Logical Relationship of Toxicity Assessment

The following diagram illustrates the relationship between the different components of the toxicity assessment presented in this guide.

logical_relationship Abemaciclib Abemaciclib InSilico In-Silico Prediction (ProTox-II) Abemaciclib->InSilico Experimental Experimental Data (Clinical Trials) Abemaciclib->Experimental DegradationProducts Degradation Products DegradationProducts->InSilico Comparison Comparative Toxicity Assessment InSilico->Comparison Experimental->Comparison

Comparative toxicity assessment framework.

Conclusion and Recommendations

This in-silico analysis provides valuable insights into the potential toxicity of Abemaciclib's degradation products. The predictions suggest that the degradation process can lead to the formation of compounds with a higher risk of carcinogenicity and mutagenicity compared to the parent drug.

Based on these findings, the following recommendations are made:

  • Strict control of storage conditions: To minimize the formation of degradation products, Abemaciclib and its formulations should be protected from light, oxidative stress, and high temperatures.

  • Further experimental validation: The in-silico predictions, particularly for mutagenicity and carcinogenicity, should be confirmed using appropriate in-vitro and in-vivo toxicological assays.

  • Impurity profiling: Robust analytical methods should be employed to monitor the levels of these degradation products in Abemaciclib drug substances and products.

By proactively addressing the potential for toxic degradation products, the safety and efficacy of Abemaciclib therapy can be further ensured.

References

Comparison of HPLC and UPLC for the separation of Abemaciclib impurities

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the complete and accurate profiling of impurities is paramount to ensure the safety and efficacy of therapeutic agents. For Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 used in the treatment of advanced breast cancer, rigorous analytical oversight is critical. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a paradigm shift, promising enhanced speed, resolution, and sensitivity. This guide provides a detailed comparison of HPLC and UPLC for the separation of Abemaciclib impurities, supported by experimental data to inform analytical strategy.

Executive Summary

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of Abemaciclib and its impurities. The primary benefits of UPLC include a substantial reduction in analysis time, leading to higher throughput, and improved chromatographic resolution, which allows for better separation of closely eluting impurities. Furthermore, UPLC systems typically exhibit higher sensitivity, a crucial factor for detecting and quantifying trace-level impurities. These enhancements are a direct result of the underlying technology, which employs sub-2 µm stationary phase particles and operates at higher pressures than conventional HPLC systems. While HPLC remains a robust and reliable technique, UPLC presents a more efficient and powerful alternative for the demanding requirements of pharmaceutical impurity analysis.

Performance Comparison: HPLC vs. UPLC

The quantitative advantages of UPLC over HPLC are evident in several key performance metrics. The smaller particle size of the stationary phase in UPLC columns leads to a significant increase in chromatographic efficiency, resulting in sharper peaks and better resolution. This, combined with the higher optimal linear velocities, allows for dramatically shorter run times without compromising separation quality.

Performance ParameterHPLCUPLC (Projected)Advantage of UPLC
Analysis Time 20 - 45 minutes2 - 7 minutesUp to 9x faster analysis, increasing throughput[1]
Resolution GoodExcellentImproved separation of co-eluting impurities[2][3]
Peak Capacity LowerHigherAbility to resolve more peaks in a single run
Sensitivity (LOD/LOQ) 0.02 µg/mL / 0.06 µg/mL[1]Potentially lower due to sharper peaksEnhanced detection of trace impurities[3][4]
Solvent Consumption HighLowReduced operational costs and environmental impact[3]
System Backpressure Up to 400 barUp to 1000 barA key operational difference requiring specialized instrumentation[5]

Experimental Protocols

Detailed methodologies for both a conventional HPLC method and a representative UPLC method for the separation of Abemaciclib impurities are provided below. The UPLC protocol is a projection based on established principles of method transfer from HPLC and published UHPLC methods for Abemaciclib.

HPLC Method for Abemaciclib Impurities[1][2]

This method is a composite of published HPLC protocols for the determination of Abemaciclib and its related substances.

  • Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) or Zorbax XDB C18 (250 mm x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate with 0.4% Triethylamine, pH adjusted to 2.5 with Phosphoric Acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: A time-based gradient is typically employed to effectively separate all impurities.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 280 nm[1]

  • Column Temperature: Ambient or controlled at 35°C

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in a suitable diluent, typically a mixture of the mobile phase components.

Representative UPLC Method for Abemaciclib Impurities

This projected UPLC method is based on transferring the principles of the HPLC method to a UPLC platform, incorporating parameters from a published UHPLC method for Abemaciclib analysis.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent sub-2 µm particle column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A steep, fast gradient optimized for rapid elution.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Detection: UV at 280 nm or MS-compatible detection

  • Column Temperature: 40°C

  • Injection Volume: 1 - 2 µL

  • Sample Preparation: Similar to the HPLC method, with potential for higher dilution due to increased sensitivity.

Workflow and Methodological Diagrams

The following diagrams illustrate the general workflow for impurity analysis and the logical relationship between the key parameters of HPLC and UPLC.

G cluster_0 Impurity Analysis Workflow Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Peak Detection Peak Detection Chromatographic Separation->Peak Detection Impurity Identification Impurity Identification Peak Detection->Impurity Identification Quantification & Reporting Quantification & Reporting Impurity Identification->Quantification & Reporting

A generalized workflow for chromatographic impurity analysis.

G cluster_hplc HPLC cluster_uplc UPLC hplc_particle Larger Particles (3-5 µm) hplc_pressure Lower Pressure (~400 bar) hplc_particle->hplc_pressure hplc_res Good Resolution hplc_particle->hplc_res hplc_time Longer Analysis Time hplc_pressure->hplc_time uplc_particle Smaller Particles (<2 µm) uplc_pressure Higher Pressure (~1000 bar) uplc_particle->uplc_pressure uplc_res Excellent Resolution uplc_particle->uplc_res uplc_time Shorter Analysis Time uplc_pressure->uplc_time

References

Navigating Quality: A Comparative Guide to Certificate of Analysis Requirements for Abemaciclib Impurity 1 Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of the essential components of a Certificate of Analysis (CoA) for Abemaciclib Impurity 1 reference material, offering insights into best practices and comparisons with alternative standards. Detailed experimental protocols and visual workflows are included to support robust analytical method development and validation.

Abemaciclib, a key therapeutic agent in the treatment of certain breast cancers, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this is the characterization and control of impurities that may arise during the manufacturing process. This compound is one such process-related impurity that requires a well-characterized reference standard for accurate quantification in the final drug product. A comprehensive Certificate of Analysis is the cornerstone of a high-quality reference standard, providing the necessary evidence of its identity, purity, and fitness for purpose.

Understanding the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis for a pharmaceutical reference standard is a formal document issued by the manufacturer that confirms the material's quality and purity. It is a critical document for regulatory submissions and for ensuring the validity of analytical results. Below is a comparison of the typical data presented on a CoA for a high-quality, well-characterized this compound reference standard versus a less-defined or in-house working standard.

Test ParameterHigh-Quality Commercial Reference StandardIn-House or Secondary Working Standard
Identification
¹H NMR SpectroscopyConforms to structureMay not be performed; relies on other methods
Mass Spectrometry (MS)Conforms to expected molecular weightMay not be performed
Infrared (IR) SpectroscopyConforms to reference spectrumRarely performed
Purity
HPLC Purity≥ 98%[1]Purity may be lower or less rigorously defined
Water Content (Karl Fischer)Report value (e.g., < 0.5%)Often not determined
Residual Solvents (GC-HS)Meets USP <467> or ICH Q3C limitsMay not be tested
Inorganic Impurities (ROI/Sulfated Ash)Report value (e.g., < 0.1%)Rarely tested
Physical Properties
AppearanceWhite to off-white solidDescription may be less specific
SolubilitySoluble in Methanol[1]Basic solubility may be noted
Additional Information
Lot NumberUnique identifier for the batchInternal tracking number
Retest DateDefined based on stability studiesMay not have a formal retest date
Storage Conditions2-8°C[1]General storage conditions may be noted

The Analytical Backbone: Experimental Protocols

The quantitative data presented on a CoA is underpinned by robust analytical methodologies. The following section details a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Abemaciclib and its impurities, including Impurity 1.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated, stability-indicating HPLC method is crucial for the separation and quantification of Abemaciclib and its process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Zorbax XDB C18 or equivalent

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: UV detection at an appropriate wavelength for Abemaciclib and its impurities.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of Abemaciclib and its impurities (including Impurity 1) in a suitable solvent like methanol at a concentration of approximately 1 mg/mL. A mixed standard solution can then be prepared by diluting the stock solutions to the desired concentration.

  • Sample Solution: Prepare the drug substance or drug product sample at a known concentration in the same solvent as the standards.

Analysis and System Suitability:

  • Inject the standard solutions to identify the retention times of each component. A study found the retention time for Abemaciclib to be 4.73 min and for Impurity 1 to be 6.12 min under their specific method conditions.[2]

  • Perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes assessing parameters like theoretical plates, tailing factor, and resolution between peaks.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

CoA_Components cluster_ID Identification cluster_Purity Purity & Assay cluster_Physical Physical Properties cluster_Info Batch Information CoA Certificate of Analysis NMR ¹H NMR MS Mass Spec IR IR Spec HPLC HPLC Purity Water Water Content Res_Solvents Residual Solvents Inorganic Inorganic Impurities Appearance Appearance Solubility Solubility Lot Lot Number Retest Retest Date Storage Storage Conditions HPLC_Workflow start Start: Impurity Analysis prep Prepare Standard & Sample Solutions start->prep hplc Perform HPLC Analysis prep->hplc data Data Acquisition & Processing hplc->data quant Identify & Quantify Impurities data->quant report Generate Report quant->report end End report->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Abemaciclib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Abemaciclib Impurity 1, a compound associated with the cytotoxic drug Abemaciclib.

Abemaciclib and its related substances are classified as hazardous, requiring stringent disposal protocols to protect both personnel and the environment.[1][2] Improper disposal can lead to contamination and potential health risks. This document outlines the necessary procedural steps to manage and dispose of this compound safely and in compliance with regulations.

Immediate Safety and Handling Precautions

Due to the cytotoxic nature of Abemaciclib, its impurities should be handled with the same level of caution. Some degradation products of Abemaciclib have been predicted to have the potential for hepatotoxicity, immunogenicity, and mutagenicity. Therefore, implementing strict safety measures is crucial.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound.

PPE ComponentSpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves.
Gown Disposable, lint-free, solid-front gown with back closure.
Eye Protection Safety glasses with side shields or goggles.
Respiratory A NIOSH-approved respirator should be used if there is a risk of aerosolization.

Emergency Procedures: In case of accidental exposure, immediate action is required.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
Eye Contact Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Segregation and Storage

Proper segregation of waste contaminated with this compound is the first step in the disposal process. All contaminated materials must be classified as hazardous and cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers. These containers should be designated for cytotoxic waste and are often color-coded, typically with a purple lid on a yellow container.[1][2]

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and include the name of the substance.

  • Storage: Store waste in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have restricted access.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional, local, and national regulations for hazardous pharmaceutical waste.[3] The recommended method of disposal for cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[1]

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. Use a suitable decontamination solution, such as a high-pH cleaning agent, followed by a thorough rinse. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.

  • Waste Collection: Carefully place all disposable items, including PPE, contaminated labware (e.g., vials, pipette tips), and cleaning materials, into the designated cytotoxic waste container.

  • Container Sealing: Once the waste container is full (do not overfill), securely seal the lid.

  • Professional Disposal: Arrange for the collection of the sealed waste containers by a certified hazardous waste disposal service. Ensure that the disposal company is licensed to handle and incinerate cytotoxic pharmaceutical waste.

  • Documentation: Maintain a detailed record of the waste generated, including the name of the impurity, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the principles are derived from established guidelines for handling cytotoxic drugs. The core principle is containment and destruction through incineration.

Spill Management Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before cleaning, don the appropriate PPE as listed in the table above.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleaning: Working from the outside in, carefully clean the spill area. Use a dedicated cytotoxic spill kit if available.

  • Decontamination: Decontaminate the area with a suitable agent.

  • Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Handling and Generation cluster_1 Segregation and Storage cluster_2 Final Disposal A Handling of this compound B Generation of Contaminated Waste (PPE, Labware, Spills) A->B C Segregate as Cytotoxic Waste B->C D Place in Labeled, Leak-Proof Cytotoxic Waste Container C->D E Store in Secure, Designated Area D->E F Arrange for Professional Hazardous Waste Collection E->F G High-Temperature Incineration by Licensed Facility F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Abemaciclib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Abemaciclib Impurity 1. Given the absence of a specific Safety Data Sheet (SDS) for this impurity, the following procedures are based on the established guidelines for handling potent cytotoxic compounds, including the parent compound Abemaciclib, which is a chemotherapy agent. It is imperative to treat this compound with the same level of caution as other hazardous drugs.

I. Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate PPE to prevent skin contact, inhalation, and ingestion.[1][2][3] The minimum required PPE is outlined below.

PPE ComponentSpecifications
Gloves Two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[3] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Gown A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Face Protection A full-face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing.[1]
Respiratory Protection An N95 respirator or higher should be used when handling powders outside of a containment device or when there is a risk of aerosolization.[1][3]

II. Operational Plan for Handling

A. Engineering Controls:

  • Primary Containment: Whenever possible, handle this compound within a certified biological safety cabinet (BSC) or a powder containment hood to minimize airborne exposure.[4]

  • Ventilation: Work in a well-ventilated area with negative pressure, if possible, to prevent the spread of contaminants.

B. Safe Handling Practices:

  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs indicating the presence of a cytotoxic compound.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the designated handling area.

  • Transport: When transporting the compound, use sealed, leak-proof, and clearly labeled secondary containers.

III. Spill Management Plan

Immediate and proper cleanup of spills is crucial to prevent exposure and contamination.[2] A spill kit specifically for cytotoxic drugs should be readily available in all areas where this compound is handled.[5]

A. Spill Kit Contents:

  • Appropriate PPE (as listed in the table above)

  • Absorbent pads or pillows

  • Chemotherapy-rated sharps container

  • Designated cytotoxic waste bags (purple)

  • Scraper and scoop

  • Detergent solution

  • 70% isopropyl alcohol

B. Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: Put on all required personal protective equipment from the spill kit.[5]

  • Contain the Spill:

    • Liquids: Gently cover the spill with absorbent pads.[5]

    • Powders: Carefully cover the spill with damp absorbent pads to avoid generating dust.[6]

  • Clean the Area:

    • Working from the outer edge of the spill inwards, collect all contaminated materials using a scraper and scoop and place them in the cytotoxic waste bag.[5]

    • Clean the spill area three times with a detergent solution, followed by a rinse with clean water.[7]

    • Finally, wipe the area with 70% isopropyl alcohol.[5]

  • Dispose of Waste: Seal the cytotoxic waste bag and place it in a designated, labeled cytotoxic waste container.[8][9]

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination, and dispose of it in the cytotoxic waste container.

  • Wash Hands: Thoroughly wash hands with soap and water.

Workflow for Spill Cleanup

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Area & Restrict Access start->evacuate don_ppe Don Full PPE from Spill Kit evacuate->don_ppe contain_spill Contain Spill (Absorbent Pads) don_ppe->contain_spill collect_waste Collect Contaminated Materials into Cytotoxic Waste Bag contain_spill->collect_waste clean_area Clean Area 3x with Detergent, Rinse, then Wipe with 70% Isopropyl Alcohol collect_waste->clean_area dispose_waste Seal and Dispose of Waste in Cytotoxic Container clean_area->dispose_waste doff_ppe Doff PPE and Dispose dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: A logical workflow for the safe cleanup of an this compound spill.

IV. Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

A. Waste Segregation and Collection:

  • Sharps: All contaminated sharps (needles, glass, etc.) must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[9]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be disposed of in designated, leak-proof, purple cytotoxic waste bags.[8][9]

  • Liquid Waste: Unused solutions or liquid waste should be collected in sealed, labeled containers and disposed of as hazardous chemical waste. Do not pour down the drain.

B. Final Disposal:

  • All cytotoxic waste must be incinerated at a licensed hazardous waste facility.[10]

  • Follow all local, state, and federal regulations for the disposal of chemotherapy and cytotoxic waste.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment and institutional safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.